4-Chloro-2,2'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGJZGCPOORDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570005 | |
| Record name | 4-Chloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14162-94-8 | |
| Record name | 4-Chloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2,2'-bipyridine: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,2'-bipyridine is a substituted heterocyclic compound of significant interest in modern chemistry. As a derivative of 2,2'-bipyridine, a classic bidentate chelating ligand, the introduction of a chlorine atom at the 4-position imparts unique reactivity and electronic properties. This modification makes it a highly versatile building block for the synthesis of more complex molecules and a valuable ligand for the development of novel metal complexes. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications in coordination chemistry and pharmaceutical research, offering field-proven insights for professionals in drug development and scientific research.
Core Properties and Identification
Accurate identification and understanding of the fundamental properties of a chemical reagent are paramount for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 14162-94-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇ClN₂ | [1][2][3][4] |
| Molecular Weight | 190.63 g/mol | [1][2][3][4] |
| Appearance | Off-white to light yellow crystalline powder | [3] |
| Melting Point | 74-76 °C / 84-85 °C | [3][4] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform; poorly soluble in water. | [3] |
Synthesis and Characterization
The synthesis of this compound is a critical process for its availability in research. While various methods for substituted bipyridines exist, a common conceptual pathway involves the modification of a pre-formed bipyridine scaffold. One logical, though not explicitly detailed in readily available literature, approach involves the chlorination of 2,2'-bipyridine N-oxide. This precursor can be synthesized by the oxidation of 2,2'-bipyridine. The N-oxide group activates the pyridine ring for electrophilic substitution and can subsequently be removed. A generalized workflow for such a synthesis is proposed below.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Related Compound (4-chloropyridine N-oxide from 4-nitropyridine N-oxide)
Step 1: 4-Nitropyridine 1-oxide (8 g) is carefully introduced in small portions into acetyl chloride (40 ml) in a flask fitted with a reflux condenser.[5] Step 2: The mixture is warmed briefly, which initiates a vigorous reaction.[5] Step 3: After the initial reaction subsides, the mixture is warmed for an additional 30 minutes at approximately 50 °C, resulting in the formation of a crystalline mass.[5] Step 4: The reaction product is cautiously decomposed with ice water.[5] Step 5: The aqueous mixture is made alkaline with sodium carbonate and then extracted several times with chloroform.[5] Step 6: The combined chloroform extracts are dried over sodium carbonate.[5] Step 7: Evaporation of the solvent yields the crude product, which can be crystallized from acetone to give pure 4-chloropyridine N-oxide.[5]
Characterization:
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While a specific peer-reviewed spectrum for the free ligand is elusive, data from ruthenium complexes containing substituted bipyridines provide valuable information on the expected proton environments and their shifts upon coordination to a metal center.
For example, in a series of [Ru(II)-η⁶-arene-(4,4′-(X)₂-2,2′-bipyridine)Cl]Cl complexes, the aromatic protons adjacent to the nitrogen atoms of the bipyridine ligand typically appear far downfield in the ¹H NMR spectrum, often between 9.50 and 10.36 ppm, which is a significant shift from their position in the free ligand due to the deshielding effect of the metal center.[6] This deshielding effect is a key indicator of successful coordination.[6]
Chemical Reactivity and Applications as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the reactivity of the chlorine atom on the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, particularly when coordinated to a metal or in its quaternized form, is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the 4-position is a good leaving group in such reactions. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates.
The general mechanism for an SNAr reaction involves two steps:
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group.
This reactivity is pivotal in pharmaceutical and agrochemical synthesis, where building complex molecular architectures is essential. For instance, reactions with various amines can be used to synthesize libraries of 4-amino-2,2'-bipyridine derivatives for biological screening.[7][8][9]
Caption: Major reaction pathways for this compound.
Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids to form C-C bonds) and the Buchwald-Hartwig amination (with amines to form C-N bonds). These reactions are cornerstones of modern organic synthesis, enabling the modular construction of complex molecules from simpler precursors. The use of substituted bipyridyl-palladium complexes has been shown to be highly effective for Suzuki reactions, even in aqueous and aerobic conditions, highlighting the stability and activity of such catalytic systems.[10] The ability to use this compound in these reactions allows for the synthesis of functionalized bipyridine ligands with tailored steric and electronic properties for use in catalysis or materials science.[11]
Coordination Chemistry and Applications in Drug Development
The primary and most explored application of this compound is as a precursor to more functionalized ligands for coordination chemistry. The bipyridine unit is a superb chelating agent for a vast number of transition metals, including ruthenium, iridium, palladium, and copper.
The resulting metal complexes have found applications in:
-
Catalysis: As catalysts for a wide range of organic transformations. The electronic properties of the bipyridine ligand can be fine-tuned by replacing the chloro group, thereby influencing the catalytic activity and selectivity of the metal center.[8]
-
Photoredox Catalysis: Copper and ruthenium bipyridine complexes are widely studied as photocatalysts, capable of using visible light to drive chemical reactions.[12]
-
Materials Science: Metal-bipyridine complexes are used in the development of luminescent materials, sensors, and metal-organic frameworks (MOFs).
-
Medicinal Chemistry: Ruthenium-based complexes, in particular, have shown significant promise as anticancer agents.[6] Research has demonstrated that Ru(II)-arene complexes containing substituted 2,2'-bipyridine ligands can exhibit high and selective cytotoxicity against cancer cell lines, such as human urinary bladder cancer cells (T24).[6] These complexes are thought to induce apoptosis, leading to cell death.[6] Furthermore, ruthenium-bipyridine complexes have been investigated as agents to modulate the aggregation of the amyloid-β (Aβ) peptide associated with Alzheimer's disease.[13] The ability to start from this compound and synthesize a variety of substituted ligands is crucial for developing structure-activity relationships in these therapeutic agents.
Safety and Handling
As a chemical intermediate, this compound requires careful handling to ensure laboratory safety.
-
General Hazards: The compound is classified as harmful if swallowed and is an irritant.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3]
Conclusion
This compound is a valuable and versatile molecule for researchers in both academic and industrial settings. Its defined chemical properties, coupled with the strategic reactivity of the chloro-substituent, make it a key building block for the synthesis of advanced materials, complex organic molecules, and, most notably, tailored ligands for coordination chemistry. The applications of its derivative metal complexes, spanning from industrial catalysis to the development of novel therapeutics for cancer and neurodegenerative diseases, underscore its importance. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.
References
- 1. guidechem.com [guidechem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 13. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-2,2'-bipyridine: A Comprehensive Technical Guide for Advanced Synthesis and Catalysis
Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among these, the bipyridine framework stands out as a privileged structure, renowned for its exceptional coordinating properties with a vast array of metal ions. This guide focuses on a key derivative, 4-Chloro-2,2'-bipyridine, a molecule whose strategic placement of a chloro substituent unlocks a world of synthetic possibilities.
This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing field-proven insights into the manipulation and application of this versatile compound. We will explore its fundamental properties, detail its synthesis and reactivity with a focus on powerful cross-coupling methodologies, and illuminate its role in the construction of sophisticated molecular architectures. The protocols and data herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Molecular Profile and Physicochemical Properties
This compound is an off-white to light yellow crystalline powder at room temperature.[1] Its core structure consists of two pyridine rings linked by a carbon-carbon single bond at their 2 and 2' positions, with a chlorine atom substituted at the 4-position of one of the rings.[1] This seemingly simple modification has profound implications for its chemical behavior, rendering the 4-position susceptible to a variety of nucleophilic substitution and cross-coupling reactions, thereby making it a valuable synthetic intermediate.[1]
Structural and Physical Data Summary
A compilation of the key physical and structural properties of this compound is presented below for quick reference. These parameters are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |
| Molecular Weight | 190.63 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Melting Point | 74-76 °C (some sources report 84-85 °C) | [1][3] |
| Boiling Point | 309.8 ± 27.0 °C (Predicted) | [3] |
| Density | ~1.23 - 1.245 g/cm³ | [1][3] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform; poorly soluble in water. | [1] |
| pKa (Predicted) | 3.72 ± 0.22 | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place, protected from light, under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [1][3] |
Synthesis of this compound: A Strategic Approach
While various methods exist for the synthesis of substituted bipyridines, a common and effective strategy for introducing a halogen at the 4-position involves a multi-step sequence starting from the parent 2,2'-bipyridine. The following protocol is an adapted, logical synthesis based on established transformations of pyridine rings.
Conceptual Workflow for Synthesis
The synthesis hinges on the activation of the 4-position of the bipyridine ring. This is typically achieved through N-oxidation, which makes the positions ortho and para to the nitrogen atom susceptible to electrophilic attack. Subsequent nitration, reduction, and a Sandmeyer-type reaction can then be employed to install the chloro group. An alternative, more direct approach involves the chlorination of a pre-functionalized pyridine ring before coupling.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from established procedures for the functionalization of pyridine N-oxides.[4]
Step 1: Synthesis of 2,2'-Bipyridine N-oxide
-
In a round-bottom flask, dissolve 2,2'-bipyridine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2'-bipyridine N-oxide.
Step 2: Synthesis of 4-Nitro-2,2'-bipyridine N-oxide
-
To a flask containing fuming nitric acid, add concentrated sulfuric acid carefully at 0 °C.
-
Add the 2,2'-bipyridine N-oxide (1 equivalent) from Step 1 portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, heat the mixture to 90-100 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaOH or NH₄OH) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 4-nitro-2,2'-bipyridine N-oxide.
Step 3: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-2,2'-bipyridine N-oxide (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The POCl₃ serves as both a chlorinating agent and a deoxygenating agent.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto a mixture of ice and a neutralizing base like sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by two key features: the bipyridine core's ability to act as a bidentate ligand and the susceptibility of the C4-Cl bond to undergo cross-coupling reactions.
Coordination Chemistry
As a derivative of 2,2'-bipyridine, this compound readily chelates to transition metal ions through its two nitrogen atoms, forming stable complexes.[5][6] This coordination is fundamental to its application in catalysis and materials science. The chloro-substituent can electronically influence the properties of the resulting metal complex, affecting its redox potential and catalytic activity.
Caption: Chelation of this compound to a metal center.
Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic prowess of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C-Cl bond, while generally less reactive than C-Br or C-I bonds, can be effectively activated with modern palladium catalyst systems.
3.2.1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.
Causality in Protocol Design:
-
Catalyst: A palladium(0) source is essential. Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands) are crucial for activating the relatively inert C-Cl bond. They facilitate the oxidative addition step and promote the reductive elimination.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.
Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)
-
To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
3.2.2. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical and materials chemistry.[8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Causality in Protocol Design:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a Pd(0) source and a bulky, electron-rich phosphine ligand are required. Ligands like XPhos, RuPhos, or Josiphos-type ligands are often effective for aryl chlorides.[9]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and the organometallic intermediates.
Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show seven signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the unsubstituted pyridine ring will show characteristic doublet, triplet, and doublet of doublets patterns. The protons on the chloro-substituted ring will be shifted due to the electronic effects of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. A known spectrum of 4-Chloro-2,2'-bipyridyl in DMSO-d₆ confirms the presence of 10 distinct aromatic carbon signals, consistent with the asymmetric nature of the molecule.[10]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions characteristic of the pyridine rings. Key expected peaks include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹[11]
-
C-Cl stretching: ~1000-1100 cm⁻¹ (can be weak and in a crowded region)
-
C-H out-of-plane bending: ~700-900 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 190. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a key diagnostic feature.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition. For C₁₀H₇ClN₂, the expected exact mass is approximately 190.0298.[10]
Applications in Research and Development
The versatility of this compound makes it a valuable precursor in several high-value applications.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for introducing the bipyridine moiety into complex organic molecules with potential biological activity.[5]
-
Catalysis: Functionalized bipyridines derived from this compound are widely used as ligands in transition metal catalysis, influencing the selectivity and efficiency of reactions.[1][5]
-
Materials Science: It is used in the synthesis of luminescent materials, metal-organic frameworks (MOFs), and polymers with tailored electronic and photophysical properties.
Safety and Handling
This compound is a chemical that must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed.[3] It can cause skin and respiratory tract irritation.[1]
-
Personal Protective Equipment (PPE): Always handle in a fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials.[1] It is stable for up to two years under recommended storage conditions.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity in modern cross-coupling reactions, provide chemists with a reliable platform for innovation. This guide has aimed to provide not only the essential technical data but also the underlying scientific rationale to empower researchers to fully exploit the potential of this valuable compound in their synthetic endeavors.
References
- 1. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. forecastchemicals.com [forecastchemicals.com]
- 6. Synthesis, structural characterization, and antimicrobial evaluation of new mononuclear mixed ligand complexes based on furfural-type imine ligand, and 2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Chloro-2,2'-bipyridine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2,2'-bipyridine, a key building block in coordination chemistry, organic synthesis, and drug development. Recognizing the limited availability of precise quantitative solubility data in public literature, this document emphasizes a framework for experimental determination. It offers a predicted qualitative solubility profile based on fundamental chemical principles, followed by detailed, field-proven protocols for both rapid qualitative assessment and rigorous quantitative solubility determination. This guide is designed to empower researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in a variety of solvent systems, ensuring procedural success and reproducibility.
Introduction: The Critical Role of Solubility for this compound
This compound is a heterocyclic organic compound with the chemical formula C₁₀H₇ClN₂.[1][2] As a derivative of 2,2'-bipyridine, it serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions.[1] Its applications extend to the synthesis of functional materials, agrochemicals, and pharmaceutical intermediates.[1]
The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in a multitude of applications. From ensuring homogeneous reaction conditions in synthesis to enabling effective purification through crystallization and facilitating formulation for biological screening, a thorough understanding of its solubility profile is paramount. The rational selection of a solvent system can significantly impact reaction kinetics, product yield and purity, and, in the context of drug development, bioavailability.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3] The structure of this compound, featuring a relatively nonpolar bipyridine core and a polar chloro-substituent, results in a nuanced solubility profile.
-
Molecular Structure: Two linked pyridine rings form a largely aromatic and hydrophobic backbone.
-
Polarity: The nitrogen atoms in the pyridine rings introduce polarity, as does the electronegative chlorine atom. This allows for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents.
The interplay of these structural features suggests that this compound will exhibit favorable solubility in a range of polar organic solvents, while its solubility in nonpolar and aqueous media is expected to be limited.
Predicted Qualitative Solubility Profile
Based on the aforementioned chemical principles and available qualitative data, the following table summarizes the predicted solubility of this compound in common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.[4]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar solvent capable of strong dipole-dipole interactions.[4][5] |
| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, its high polarity effectively solvates the molecule.[1][5] | |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions.[4] | |
| Polar Protic | Methanol (MeOH) | Soluble | Capable of hydrogen bonding with the nitrogen atoms of the bipyridine rings. |
| Ethanol (EtOH) | Soluble | Similar to methanol, it can act as a hydrogen bond donor.[4] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | A solvent of moderate polarity that can effectively solvate the molecule. |
| Chloroform | Soluble | Similar to DCM, its polarity is suitable for dissolving this compound.[1][5] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | A polar ether that can act as a hydrogen bond acceptor.[5] |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the bipyridine rings, but the polarity difference limits solubility.[4] |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, it is a poor solvent for the polar this compound.[3][4] | |
| Aqueous | Water | Poorly Soluble | The large hydrophobic bipyridine backbone limits solubility despite the potential for hydrogen bonding.[1][6] |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound.
Protocol 1: Rapid Qualitative Solubility Assessment
This method offers a quick and efficient way to classify the compound's solubility in various solvents at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (as listed in the table above)
-
Small, clear glass vials (e.g., 2 mL) with caps
-
Spatula
-
Vortex mixer
-
Dark background for observation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and add it to a labeled glass vial.[4]
-
Solvent Addition: Add 1 mL of the chosen solvent to the vial.[4]
-
Mixing: Securely cap the vial and vortex the sample for 1-2 minutes at room temperature.[4]
-
Observation: Visually inspect the vial against a dark background.[4]
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.
-
Insoluble: The majority of the solid does not dissolve.
-
-
Record: Document the observations for each solvent.
References
Crystal structure of 4-Chloro-2,2'-bipyridine
An In-depth Technical Guide to the Structural Elucidation of 4-Chloro-2,2'-bipyridine
Abstract
Introduction to this compound: A Molecule of Versatility
This compound is an off-white to light yellow crystalline powder with a molecular formula of C₁₀H₇ClN₂ and a molecular weight of 190.63 g/mol .[1][2][3] Its structure, featuring two pyridine rings linked by a C-C bond with a chlorine substituent at the 4-position, makes it a versatile ligand and a valuable building block in organic synthesis.[1][4] The nitrogen atoms of the pyridine rings act as excellent chelating agents for a wide array of metal ions, forming stable coordination complexes.[1] This property is harnessed in catalysis and the development of novel materials with specific electronic and photophysical properties. Furthermore, the chlorine atom can be readily displaced via nucleophilic substitution or participate in cross-coupling reactions, providing a reactive handle for the synthesis of more complex functionalized molecules for pharmaceutical and agrochemical applications.[4]
A precise understanding of the solid-state structure of this compound is paramount. The dihedral angle between the two pyridine rings, the planarity of the molecule, and the nature of intermolecular interactions in the crystal lattice all influence its physical and chemical properties. This guide outlines the necessary steps to elucidate these structural details.
Synthesis and Purification for Crystallographic Studies
The prerequisite for any crystallographic study is the availability of high-purity material. While this compound is commercially available[2][5], researchers may need to synthesize it to obtain the desired quality for single crystal growth.
Proposed Synthetic Pathway
A common method for the synthesis of substituted 2,2'-bipyridines involves cross-coupling reactions.[6][7] A plausible route to this compound could involve a Suzuki or Stille coupling between a 2-halopyridine and a 4-chloro-2-pyridylboronic acid (or organotin) derivative.
Purification Protocol
For crystallographic purposes, purity should exceed 98%. The synthesized or commercial compound should be purified using the following steps:
-
Column Chromatography: The crude product should be subjected to silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to remove impurities.
-
Recrystallization: The purified solid is then recrystallized from a suitable solvent or solvent mixture. Slow evaporation of a solution in a solvent like acetone or slow cooling of a saturated solution in a solvent system like ethanol/water can yield high-quality crystals. The choice of solvent is critical and often determined empirically.
Single Crystal Growth: The Gateway to Structural Determination
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.
Methodology for Crystal Growth
Several techniques can be employed to grow single crystals of organic compounds:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a widely used method for compounds like 4,4′-dimethoxy-2,2′-bipyridine, which was crystallized from acetone.[8]
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to gradual saturation and crystallization.
The optimal conditions (solvent, temperature, concentration) must be determined experimentally.
Structural Elucidation: A Multi-faceted Approach
A combination of spectroscopic and crystallographic techniques is essential for unambiguous structure determination.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The experimental workflow is as follows:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Spectroscopic Characterization
Spectroscopic methods provide complementary information to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum will show a characteristic set of doublets and triplets for the seven pyridine protons.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum of this compound will exhibit characteristic C=C and C=N stretching vibrations of the pyridine rings and a C-Cl stretching vibration.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 190.63 g/mol .[2]
Powder X-ray Diffraction (PXRD)
PXRD is a useful technique for phase identification of a bulk crystalline sample.[11] The experimental powder pattern can be compared to the one simulated from the single-crystal structure to confirm the bulk purity of the sample.
Anticipated Structural Features and Comparative Analysis
While the crystal structure of this compound is not yet determined, we can predict some of its key features by analyzing related structures.
Molecular Geometry
The dihedral angle between the two pyridine rings is a key structural parameter in bipyridines. In the solid state, 2,2'-bipyridine is planar (trans conformation). However, substitutions on the rings can induce a twist. For example, in 4,4′-dimethoxy-2,2′-bipyridine, the dihedral angle is 5.8°.[8] It is anticipated that this compound will also adopt a nearly planar trans conformation to minimize steric hindrance.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the following interactions are expected:
-
π-π Stacking: The aromatic pyridine rings are likely to engage in offset π-π stacking interactions, a common feature in the crystal structures of bipyridines.[8]
-
C-H···N Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of one molecule and the nitrogen atoms of a neighboring molecule are expected to play a role in the crystal packing.[8]
-
C-H···Cl Hydrogen Bonds: The chlorine atom can also act as a weak hydrogen bond acceptor, forming C-H···Cl interactions.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for some related substituted bipyridine compounds to provide a reference for what might be expected for this compound.
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |
| 4,4′-Dimethoxy-2,2′-bipyridine | Monoclinic | P2₁/c | 5.8 | [8] |
| 4-(Ferrocenylethynyl)-2,2'-bipyridine | Monoclinic | P2₁/n | ~0 (planar) | [7] |
| 4-Ferrocenyl-2,2'-bipyridine | Monoclinic | P2₁/c | ~0 (planar) | [7] |
| [Pt(4,4′-dichloro-2,2′-bipyridine)Cl₂] | Monoclinic | C2/m | - | [12] |
The Role of Computational Modeling
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the likely structure and properties of this compound.[13] DFT calculations can be used to:
-
Optimize the gas-phase geometry of the molecule to predict bond lengths, bond angles, and the dihedral angle.
-
Simulate vibrational spectra (IR) to aid in the interpretation of experimental data.
-
Calculate the electronic properties, such as the HOMO-LUMO gap, which relates to its photophysical properties.
Caption: Computational Chemistry Workflow for Structural Prediction.
Conclusion
The determination of the crystal structure of this compound is a crucial step towards a deeper understanding of its chemical behavior and for the rational design of new functional materials and molecules. This guide has outlined a comprehensive experimental and computational strategy to achieve this goal. By combining meticulous synthesis and crystallization with advanced characterization techniques like single-crystal X-ray diffraction and supported by computational modeling, researchers can fully elucidate the structural intricacies of this important molecule. The resulting structural data will undoubtedly pave the way for new applications in catalysis, materials science, and drug discovery.
References
- 1. forecastchemicals.com [forecastchemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 14162-94-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 14162-94-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 14162-94-8 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 4-Chloro-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Electronic Nuances of a Versatile Heterocycle
4-Chloro-2,2'-bipyridine, a halogenated derivative of the archetypal bidentate ligand, 2,2'-bipyridine, stands as a molecule of significant interest in contemporary chemical research. Its unique electronic architecture, shaped by the interplay of the electron-donating nitrogen atoms and the electron-withdrawing chloro substituent, imparts a rich and tunable set of properties that are harnessed in fields as diverse as coordination chemistry, catalysis, materials science, and pharmaceutical development. This guide provides a comprehensive exploration of the core electronic characteristics of this compound, offering both theoretical underpinnings and practical, field-proven experimental insights. By delving into the synthesis, theoretical framework, and experimental characterization of this compound, we aim to equip researchers with the foundational knowledge necessary to innovate and excel in their respective domains.
Foundational Attributes of this compound
Before delving into the intricacies of its electronic properties, a summary of the fundamental physicochemical characteristics of this compound is essential for a comprehensive understanding.
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂[1][2][3] |
| Molecular Weight | 190.63 g/mol [1][4] |
| Appearance | White to pale-yellow powder or crystals |
| Melting Point | 84-85 °C |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform; poorly soluble in water. |
| CAS Number | 14162-94-8[1][2][3] |
Synthesis of this compound: A Methodological Overview
The synthetic route to this compound is a critical aspect of its accessibility for research and development. While various methods exist for the synthesis of substituted bipyridines, a common approach involves the cross-coupling of appropriate pyridine precursors. For instance, Negishi or Suzuki coupling reactions are frequently employed to construct the bipyridine framework[5]. A generalized synthetic workflow is outlined below.
Experimental Protocol: Suzuki Cross-Coupling for this compound Synthesis
This protocol provides a representative, step-by-step methodology for the synthesis of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-4-chloropyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
The Electronic Landscape: A Theoretical Perspective
The electronic properties of this compound are fundamentally governed by its molecular orbital structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical determinant of the molecule's electronic behavior, including its reactivity, optical properties, and electrochemical characteristics.
The introduction of a chloro-substituent at the 4-position of the 2,2'-bipyridine framework significantly perturbs the electronic distribution. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I). This effect leads to a general stabilization (lowering of energy) of the molecular orbitals. Consequently, both the HOMO and LUMO energy levels of this compound are expected to be lower than those of the parent 2,2'-bipyridine.
Computational studies on substituted bipyridines have shown that electron-withdrawing groups tend to lower the LUMO energy more significantly than the HOMO energy, leading to a reduction in the HOMO-LUMO gap. This smaller energy gap suggests that this compound will be more readily reduced (a better electron acceptor) compared to unsubstituted 2,2'-bipyridine.
Experimental Characterization of Electronic Properties
A comprehensive understanding of the electronic properties of this compound necessitates experimental validation of the theoretical predictions. The following sections detail the key experimental techniques and provide standardized protocols for their execution.
Electrochemical Analysis: Probing Redox Behavior
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a molecule. By measuring the current response to a linearly cycled potential sweep, one can determine the reduction and oxidation potentials of the species of interest. For this compound, CV can be used to quantify its electron-accepting ability.
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and back. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the reversibility of the redox processes.
-
Data Analysis: From the resulting voltammogram, determine the cathodic (reduction) and anodic (oxidation) peak potentials. The half-wave potential (E₁/₂) for a reversible process, which is an indicator of the standard redox potential, can be calculated as the average of the cathodic and anodic peak potentials. The redox potential of bipyridinium salts can be tuned by N-substitution and the positioning of the nitrogen atoms[6].
Spectroscopic Analysis: Unveiling Optical Properties
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for characterizing the optical properties of a molecule. These methods provide insights into the electronic transitions that occur upon absorption of light and the subsequent emissive decay pathways.
The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the bipyridine framework. The position and intensity of these bands are influenced by the chloro substituent. Due to the extension of the conjugated system and the electronic perturbation by the chlorine atom, a shift in the absorption maxima compared to unsubstituted bipyridine is anticipated.
Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. For many bipyridine derivatives, fluorescence is a key characteristic. The emission spectrum provides information about the energy of the excited state and the efficiency of the radiative decay process. The photophysical properties of bipyridine-containing molecules can be significantly altered by the nature of the substituents and their position on the rings[7].
-
Sample Preparation: Prepare dilute solutions of this compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
Photoluminescence Measurement: Using a spectrofluorometer, excite the sample at a wavelength corresponding to a major absorption band. Record the emission spectrum over a suitable wavelength range.
-
Data Analysis: From the UV-Vis spectrum, identify the wavelengths of maximum absorption (λₘₐₓ). From the photoluminescence spectrum, determine the wavelength of maximum emission (λₑₘ). The Stokes shift, which is the difference in energy between the absorption and emission maxima, can also be calculated.
Applications Driven by Electronic Properties
The distinct electronic characteristics of this compound make it a valuable component in a variety of applications.
-
Coordination Chemistry and Catalysis: As a ligand, this compound can coordinate with a wide range of metal ions[4]. The electron-withdrawing nature of the chloro group can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting metal complex in various organic transformations.
-
Organic Electronics: The electron-accepting properties of this compound make it a potential building block for n-type organic semiconductor materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
-
Pharmaceutical and Agrochemical Synthesis: this compound serves as a key intermediate in the synthesis of various biologically active molecules[4]. Its electronic properties can influence the reactivity of the molecule in subsequent synthetic steps. The bipyridinium structure is notably present in the widely used herbicide Paraquat[8].
Conclusion: A Tunable Building Block for Future Innovations
This compound is a molecule with a rich and tunable electronic landscape. The presence of the chloro substituent imparts a unique combination of steric and electronic features that distinguish it from its parent compound, 2,2'-bipyridine. Through a combination of theoretical understanding and rigorous experimental characterization, researchers can fully exploit the potential of this versatile building block. This guide has provided a comprehensive overview of the core electronic properties of this compound, from its synthesis and theoretical underpinnings to its experimental characterization and diverse applications. As research in materials science, catalysis, and drug discovery continues to advance, the nuanced electronic properties of molecules like this compound will undoubtedly play an increasingly crucial role in driving innovation.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C10H7ClN2 | CID 15207243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2'-Bipyridine, 4-chloro- | CymitQuimica [cymitquimica.com]
- 4. 4-Chloro-2,2-Bipyridine at Best Price - High Purity Chemical for Research [forecastchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]
- 7. Photophysical properties of pyrene-(2,2′-bipyridine) dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Paraquat - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of 4-Chloro-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Architect in Modern Chemistry
In the vast landscape of chemical synthesis and catalysis, certain molecules, while not always in the spotlight, form the bedrock of significant advancements. 4-Chloro-2,2'-bipyridine is one such unassuming architect. Its strategic placement of a chloro-substituent on the versatile 2,2'-bipyridine framework has unlocked a plethora of synthetic possibilities, making it a pivotal precursor in the development of functional materials, catalysts, and pharmaceutical agents. This guide delves into the historical journey of this molecule, from its first reported synthesis to the evolution of its preparation, providing a comprehensive technical overview for the modern researcher.
I. The Genesis of a Key Building Block: First Synthesis and Early Context
The story of this compound is intrinsically linked to the broader exploration of substituted bipyridines. While the parent 2,2'-bipyridine was first synthesized by Fritz Blau in 1888, the introduction of substituents onto this robust ligand framework took several more decades of chemical innovation.[1]
Our journey into the history of 4-chloro-substituted bipyridines leads us to the seminal work of Gerhard Maerker and Francis H. Case in 1958. Their publication in the Journal of the American Chemical Society detailed the synthesis of a range of 4,4'-disubstituted 2,2'-bipyridines, including the dichloro-derivative, 4,4'-Dichloro-2,2'-bipyridine.[2][3] While this paper focuses on the disubstituted compound, the methodologies laid the groundwork for accessing mono-substituted analogues like this compound.
The primary motivation for the synthesis of these substituted bipyridines was the growing interest in their coordination chemistry. Researchers recognized that modifying the electronic and steric properties of the bipyridine ligand could profoundly influence the characteristics of the resulting metal complexes, such as their stability, redox potentials, and photochemical behavior. The introduction of an electron-withdrawing chloro-group at the 4-position was a logical step in this exploration, promising to modulate the ligand's electronic properties in a predictable manner.
II. The Pioneering Synthesis: A Step-by-Step Retrospective
The initial synthesis of chlorinated 2,2'-bipyridines by Maerker and Case was a multi-step process starting from the corresponding hydroxy-derivatives. This approach, while effective for its time, highlights the challenges faced by chemists in the mid-20th century.
Experimental Protocol: The Maerker-Case Synthesis of 4,4'-Dichloro-2,2'-bipyridine
This protocol is based on the methodology described by Maerker and Case for the synthesis of 4,4'-disubstituted 2,2'-bipyridines.
Step 1: Synthesis of 2,2'-Bipyridyl-4,4'-diol
The synthesis begins with the preparation of the dihydroxy-analogue of 2,2'-bipyridine. While Maerker and Case referenced a prior method for this step, it typically involved the alkaline hydrolysis of a corresponding di-sulfonic acid derivative or a similar nucleophilic substitution reaction.
Step 2: Conversion of 2,2'-Bipyridyl-4,4'-diol to 4,4'-Dichloro-2,2'-bipyridine
The crucial step of introducing the chlorine atoms involves the conversion of the hydroxyl groups.
-
Reaction: 2,2'-Bipyridyl-4,4'-diol is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).
-
Procedure: A mixture of 2,2'-bipyridyl-4,4'-diol, phosphorus pentachloride, and phosphorus oxychloride is heated under reflux. The reaction progress is monitored until the starting material is consumed.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice to decompose the excess phosphorus halides. The resulting acidic solution is neutralized with a base, such as sodium carbonate, until the product precipitates. The crude product is then collected by filtration, washed with water, and dried.
-
Purification: The crude 4,4'-dichloro-2,2'-bipyridine is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Characterization in the Mid-20th Century:
It is important to note that the characterization techniques available in the 1950s were limited compared to modern standards. The identity and purity of the synthesized compound would have been confirmed primarily by:
-
Melting Point: A sharp and consistent melting point was a key indicator of purity.
-
Elemental Analysis: Combustion analysis to determine the percentage of carbon, hydrogen, nitrogen, and chlorine would have been crucial for confirming the molecular formula.
Infrared (IR) spectroscopy was emerging as a powerful tool during this period and would have been used to identify the disappearance of the O-H stretching band from the starting diol and the presence of C-Cl stretching vibrations in the product.
III. The Evolution of Synthesis: Towards Efficiency and Versatility
The pioneering work of Maerker and Case opened the door to the exploration of chlorinated bipyridines. However, the initial synthetic route was lengthy and employed harsh reagents. Over the subsequent decades, significant efforts have been dedicated to developing more efficient, scalable, and versatile methods for the synthesis of this compound and its derivatives.
Modern Synthetic Strategies
Modern approaches to the synthesis of this compound often leverage advances in cross-coupling reactions and more direct chlorination methods.
| Synthetic Method | Description | Key Advantages |
| From 2,2'-Bipyridine-N-oxide | This method involves the N-oxidation of 2,2'-bipyridine, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-oxide activates the 4-position for nucleophilic attack. | More direct than starting from the diol. Good yields and regioselectivity. |
| Cross-Coupling Reactions | Modern cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have become powerful tools. For instance, a 2-halopyridine can be coupled with a 4-chloro-2-halopyridine derivative in the presence of a palladium or nickel catalyst. | High functional group tolerance, allowing for the synthesis of a wide range of derivatives. |
| Direct C-H Chlorination | Recent advancements in C-H activation chemistry are paving the way for the direct chlorination of the 2,2'-bipyridine core. While still an area of active research, this approach offers the most atom-economical route. | Eliminates the need for pre-functionalized starting materials, leading to shorter synthetic sequences. |
Illustrative Reaction Workflow: Synthesis from 2,2'-Bipyridine-N-oxide
This workflow represents a more contemporary and efficient approach to synthesizing this compound.
Caption: A modern two-step synthesis of this compound.
IV. The Enduring Legacy: Applications and Future Directions
The initial driver for the synthesis of this compound was fundamental research into the properties of coordination compounds. Today, its applications have expanded significantly, a testament to its versatility as a chemical building block.
-
Coordination Chemistry and Catalysis: this compound serves as a versatile ligand for a wide range of transition metals. The chloro-substituent allows for fine-tuning of the electronic properties of the resulting catalysts, impacting their reactivity and selectivity in various organic transformations. Furthermore, the chloro-group can act as a reactive handle for further functionalization, enabling the synthesis of more complex ligand architectures.
-
Materials Science: The bipyridine core is a key component in the design of functional materials, including luminescent materials, sensors, and components for solar energy conversion. The ability to introduce a chloro-substituent provides a site for post-synthetic modification, allowing for the covalent attachment of these materials to surfaces or other molecules.
-
Pharmaceutical and Agrochemical Synthesis: this compound is a valuable intermediate in the synthesis of biologically active molecules. The pyridine and bipyridine motifs are prevalent in many pharmaceuticals and agrochemicals, and the chloro-substituent offers a convenient point for introducing further chemical diversity.
The journey of this compound from a subject of academic curiosity to a workhorse in modern chemical synthesis is a compelling example of how fundamental research can lay the foundation for widespread technological applications. As our understanding of catalysis, materials science, and drug discovery continues to evolve, the demand for versatile and well-characterized building blocks like this compound is only set to increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes, including direct C-H functionalization, and exploring its utility in novel applications.
References
Methodological & Application
Application Note: A Robust and Scalable Synthesis of 4-Chloro-2,2'-bipyridine via Nickel-Catalyzed Reductive Homocoupling
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 4-Chloro-2,2'-bipyridine, a valuable chelating ligand and synthetic intermediate, through the reductive homocoupling of 2,4-dichloropyridine. The presented methodology leverages a simple, ligand-free nickel(II) bromide catalyst in conjunction with manganese powder as a terminal reductant. This approach offers significant advantages over classical Ullmann couplings, including milder reaction conditions, improved yields, and the avoidance of stoichiometric copper reagents. We delve into the mechanistic underpinnings of the nickel-catalyzed cycle, offer a step-by-step experimental procedure, and provide guidance on product purification, characterization, and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable and scalable route to this important bipyridine derivative.
Introduction and Scientific Rationale
Substituted 2,2'-bipyridines are cornerstone ligands in coordination chemistry, catalysis, and materials science.[1] Their ability to form stable complexes with a vast array of transition metals has led to their incorporation into photosensitizers, organic light-emitting diodes (OLEDs), and highly active catalytic systems.[2] this compound, in particular, serves as a versatile building block, where the chlorine atom at the 4-position can be readily displaced or engaged in further cross-coupling reactions to generate more complex, functionalized ligand scaffolds.[3][4]
Historically, the synthesis of symmetrical bipyridines has been accomplished via Ullmann-type couplings of 2-halopyridines using stoichiometric copper at high temperatures.[5][6] However, these methods are often plagued by harsh conditions and erratic yields.[6] Modern transition-metal catalysis has provided milder and more efficient alternatives.[7] While palladium-catalyzed couplings are ubiquitous in C-C bond formation, nickel catalysis has emerged as a powerful, cost-effective strategy for the homocoupling of aryl halides.[8][9]
The protocol detailed herein is based on the nickel-catalyzed reductive dimerization of 2-chloropyridines.[2][10] The key to the success of this transformation is the judicious choice of the reducing agent. While zinc dust is a common reductant, its use in this context often leads to a significant amount of the undesired hydrodehalogenated byproduct.[2] Manganese powder, however, serves as an efficient and selective terminal reductant, promoting the desired C-C bond formation with minimal side reactions.[2][11] This protocol is specifically adapted for the synthesis of this compound from 2,4-dichloropyridine, exploiting the differential reactivity of the halogen positions. The chlorine at the 2-position is significantly more susceptible to oxidative addition into the nickel center than the chlorine at the 4-position, enabling a selective coupling.
Mechanistic Pathway: The Nickel Catalytic Cycle
The reductive homocoupling of 2-chloropyridines is believed to proceed through a catalytic cycle involving multiple nickel oxidation states (Ni(0), Ni(I), Ni(II), and potentially Ni(III)).[12][13] The process, illustrated below, is initiated by the reduction of the Ni(II) precatalyst to the active Ni(0) species by the stoichiometric reductant, manganese.
Figure 1: Proposed mechanism for Ni-catalyzed homocoupling.
Causality of Mechanistic Steps:
-
Catalyst Activation: The Ni(II) precatalyst (e.g., NiBr₂) is reduced by manganese powder to generate a highly reactive Ni(0) species, which enters the catalytic cycle.
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition with a molecule of 2,4-dichloropyridine. This step preferentially occurs at the more electron-deficient C2-Cl bond, inserting the nickel atom to form an Aryl-Ni(II)-Cl intermediate.[12][14]
-
Formation of the Diaryl-Nickel Intermediate: The precise mechanism for the formation of the key (Ar)₂Ni intermediate is a subject of ongoing study. It may involve a second oxidative addition, ligand exchange with another Aryl-Ni(II) species, or disproportionation pathways to form a high-valent Ni(III) intermediate, (Ar)₂Ni(III)Cl.[12][13][15]
-
Reductive Elimination: This is the crucial C-C bond-forming step. The diaryl-nickel intermediate undergoes reductive elimination to release the this compound product. This process reduces the nickel center, often to a Ni(I) species.[13][14]
-
Catalyst Regeneration: The resulting Ni(I) complex is further reduced by manganese back to the active Ni(0) state, allowing the catalytic cycle to continue.
Experimental Protocol
This protocol outlines the synthesis of this compound from 2,4-dichloropyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,4-Dichloropyridine | >98% | Sigma-Aldrich | Corrosive, toxic. Handle with care. |
| Nickel(II) bromide (anhydrous) | >98% | Sigma-Aldrich | Hygroscopic. Store in a desiccator. |
| Manganese powder | -325 mesh, >99% | Sigma-Aldrich | Flammable solid. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Reproductive toxin. Use in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Deionized Water | - | - | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Safety Precautions
This procedure must be performed in a well-ventilated chemical fume hood by trained personnel. Adherence to institutional safety guidelines is mandatory.
| Hazard | Precaution |
| Chemical Toxicity & Exposure | 2,4-Dichloropyridine: Toxic if swallowed, inhaled, or in contact with skin.[16] DMF: Can cause reproductive harm.[17] Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. Handle liquids in the fume hood. |
| Fire Hazard | Manganese Powder: Flammable solid. Organic Solvents (DMF, DCM, EtOAc, Hexanes): Flammable liquids.[18] Keep away from ignition sources. Ensure fire extinguisher is accessible. |
| Reaction Under Inert Atmosphere | The reaction is sensitive to air and moisture. Use Schlenk line techniques or a glovebox for the reaction setup. Ensure all glassware is flame- or oven-dried before use. |
| Waste Disposal | Dispose of all chemical waste, including solvents and solid residues, in appropriately labeled hazardous waste containers according to institutional and local regulations. |
Reaction Workflow
Figure 2: High-level experimental workflow for the synthesis.
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add nickel(II) bromide (218 mg, 1.0 mmol, 0.05 equiv).
-
In the same flask, add manganese powder (-325 mesh, 1.65 g, 30.0 mmol, 1.5 equiv).
-
Seal the flask with septa, and evacuate and backfill with high-purity argon or nitrogen gas three times. Maintain a positive pressure of inert gas for the duration of the setup.
-
Under the inert atmosphere, add 2,4-dichloropyridine (2.96 g, 20.0 mmol, 1.0 equiv).
-
Using a syringe, add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.
Reaction Execution: 6. With vigorous stirring, lower the flask into a pre-heated oil bath set to 80-90 °C. 7. Allow the reaction to stir for 16-24 hours. The reaction mixture will typically turn dark brown or black. 8. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. (TLC eluent example: 20% Ethyl Acetate in Hexanes).
Workup and Purification: 9. After completion, remove the flask from the oil bath and allow it to cool to room temperature. 10. Carefully pour the reaction mixture into a beaker containing 200 mL of deionized water. This will quench the reaction and precipitate some of the inorganic salts. 11. Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (DCM, 3 x 75 mL). 12. Combine the organic layers and wash them with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts. 13. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. The resulting crude solid should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25% EtOAc) to isolate the pure product. 15. Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as an off-white to pale-yellow solid.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light yellow crystalline powder.[19] |
| Yield | 60-75% (based on similar reported syntheses).[2] |
| Melting Point | 74-76 °C.[19] |
| ¹H NMR (DMSO-d₆) | The spectrum will be complex due to the asymmetry. Expected signals in the aromatic region (approx. 7.4-8.8 ppm) corresponding to the 7 protons of the bipyridine core. The specific shifts and coupling patterns confirm the structure.[20][21] |
| ¹³C NMR (DMSO-d₆) | Expected to show 10 distinct signals for the carbon atoms of the bipyridine framework.[20] |
| Mass Spec (EI) | M⁺ peak at m/z = 190.03, corresponding to the molecular formula C₁₀H₇ClN₂.[20][22] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (air/moisture contamination).2. Insufficiently anhydrous solvent/reagents.3. Poor quality manganese. | 1. Ensure rigorous inert atmosphere techniques (flame-dried glassware, Schlenk line).2. Use freshly opened anhydrous DMF or distill from CaH₂.3. Use high-purity, fine mesh manganese powder. Consider activating with a dilute HCl wash if necessary. |
| Formation of Dehalogenated Bipyridine | The reducing agent is too strong or reaction conditions are too harsh, leading to the reduction of the C4-Cl bond. | Ensure manganese is used instead of zinc.[2] Avoid excessively high temperatures (>100 °C) or prolonged reaction times after the starting material is consumed. |
| Difficult Purification | Co-elution of product with starting material or side products. Residual DMF in the crude product. | Optimize the gradient for column chromatography. Ensure the workup is thorough with sufficient water/brine washes to remove DMF before concentrating the organic layer. Recrystallization from ethanol could be an alternative purification method.[23] |
Conclusion
The nickel-catalyzed reductive homocoupling presented in this application note is a highly effective and reliable method for synthesizing this compound from commercially available 2,4-dichloropyridine. By employing a simple, ligand-free NiBr₂/Mn system, this protocol circumvents the need for harsh conditions and provides a scalable route to a key synthetic intermediate. The detailed procedural steps, mechanistic insights, and troubleshooting guide offer researchers a robust framework for successfully implementing this valuable transformation in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of mono-substituted 2,2′-bipyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di-tert-butyl-2,2'-bipyridine. | Semantic Scholar [semanticscholar.org]
- 12. Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. 4-Chloro-2,2-Bipyridine at Best Price - High Purity Chemical for Research [forecastchemicals.com]
- 20. spectrabase.com [spectrabase.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound | C10H7ClN2 | CID 15207243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Leveraging 4-Chloro-2,2'-bipyridine in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1] The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands bound to the palladium center. Bipyridine-based ligands, in particular, are valued for their robust coordination chemistry and tunable electronic properties.[2] This guide provides an in-depth exploration of 4-Chloro-2,2'-bipyridine, a ligand whose unique electronic profile offers distinct advantages in modulating catalyst reactivity and stability. We will delve into the mechanistic implications of the chloro-substituent, provide detailed, field-proven protocols for its application in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, and offer insights for reaction optimization and troubleshooting.
Introduction: The Critical Role of Ligands in Palladium Catalysis
The catalytic cycle of palladium-mediated cross-coupling reactions typically involves three fundamental steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.[1][3] The ligand's role is paramount, as it influences the kinetics and thermodynamics of each step by modulating the steric and electronic environment of the palladium atom.
-
Steric Properties: The bulkiness of a ligand can influence coordination numbers, prevent catalyst aggregation, and dictate the rate of reductive elimination.
-
Electronic Properties: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates oxidative addition but can slow reductive elimination. Conversely, electron-withdrawing ligands render the metal center more electrophilic, which can have the opposite effect.
Bipyridine ligands are strong σ-donors and π-acceptors, forming stable chelate complexes with palladium.[2] The introduction of a substituent, such as a chloro group at the 4-position, provides a powerful tool for fine-tuning the catalyst's electronic character.
Scientific Rationale: The Electronic Signature of this compound
The defining feature of this compound is the presence of an electron-withdrawing chlorine atom. This substituent significantly influences the ligand's electronic properties and, consequently, the behavior of the corresponding palladium complex.
Key Mechanistic Implications:
-
Enhanced Electrophilicity of Palladium: The chloro group withdraws electron density from the bipyridine ring system. This effect is relayed to the palladium center, making it more electron-deficient (electrophilic) compared to complexes with unsubstituted or electron-donating bipyridine ligands.
-
Impact on Oxidative Addition: A more electrophilic Pd(0) center can exhibit enhanced reactivity towards the oxidative addition of organic halides, particularly less reactive substrates like aryl chlorides. This can lead to lower catalyst loadings and milder reaction conditions.
-
Modulation of Reductive Elimination: The final, product-forming step of the catalytic cycle, reductive elimination, is often favored by a more electron-rich metal center. Therefore, the electron-withdrawing nature of the 4-chloro substituent may slow this step. However, this effect can be beneficial in certain cases, potentially preventing undesired side reactions and allowing for greater control over the catalytic process.
-
Catalyst Stability: Bipyridine ligands form highly stable palladium complexes.[4] The electronic modifications introduced by the chloro group can further influence the thermal stability and overall lifetime of the active catalyst, preventing decomposition pathways like the formation of palladium black.
The selection of this compound as a ligand is therefore a strategic choice aimed at creating a more reactive and robust catalyst, particularly for challenging coupling partners.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of a Suzuki-Miyaura cross-coupling reaction, highlighting the central role of the ligand-palladium complex.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols & Application Data
The following protocols are designed as robust starting points for researchers. Optimization of temperature, solvent, base, and reaction time may be necessary for specific substrate combinations.
General Considerations:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst oxidation.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of substrates, reagents, and solvents is critical for reproducibility and high yields. This compound is commercially available from suppliers such as Sigma-Aldrich.[5]
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes the coupling of an aryl bromide with an arylboronic acid, a foundational C-C bond-forming reaction.[6]
Reaction Scheme: Ar¹-Br + Ar²-B(OH)₂ --(Pd catalyst, Base)--> Ar¹-Ar²
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Potassium Carbonate (K₂CO₃), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv., 2 mol%) and this compound (0.022 equiv., 2.2 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Via syringe, add a degassed 3:1 mixture of dioxane/water to achieve a substrate concentration of ~0.2 M.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data:
| Entry | Aryl Bromide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 94 |
| 2 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 91 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | 89 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 85 |
Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (2.2 mol%), K₂CO₃ (2.0 mmol), in 3:1 dioxane/water at 100 °C for 12 hours.
Protocol 2: Mizoroki-Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[7][8] The this compound ligand helps stabilize the palladium catalyst and can promote high yields.[9]
Reaction Scheme: Ar-I + Alkene --(Pd catalyst, Base)--> Substituted Alkene
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Aryl Iodide (e.g., Iodobenzene)
-
Alkene (e.g., Styrene)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under Argon, add Pd(OAc)₂ (0.01 equiv., 1 mol%) and this compound (0.011 equiv., 1.1 mol%).
-
Add anhydrous DMF and stir the mixture for 10-15 minutes to allow for pre-complexation.
-
Add the aryl iodide (1.0 equiv.), alkene (1.2 equiv.), and Et₃N (1.5 equiv.).
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] A copper-free protocol is often desirable to avoid issues related to copper toxicity and homocoupling of the alkyne.
Reaction Scheme: Ar-I + Terminal Alkyne --(Pd catalyst, Base)--> Aryl-Alkyne
Materials:
-
[PdCl₂(MeCN)₂] or Pd(OAc)₂
-
This compound
-
Aryl Iodide (e.g., 4-Iodotoluene)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (0.02 equiv., 2 mol%), this compound (0.022 equiv., 2.2 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Add the aryl iodide (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by anhydrous, degassed dioxane (~0.2 M).
-
Seal the tube and heat the mixture with stirring at 80 °C for 16 hours. Monitor by TLC or GC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow and Troubleshooting
A successful cross-coupling experiment relies on a systematic workflow from preparation to analysis.
General Experimental Workflow
Caption: Standard workflow for a cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvent; Impure reagents; Incorrect temperature. | Ensure rigorous inert atmosphere technique; Use freshly degassed, anhydrous solvents; Purify substrates if necessary; Screen a range of temperatures (e.g., 80-120 °C). |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Improve degassing procedure; Use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1) to stabilize the catalyst. |
| Formation of Palladium Black | Catalyst decomposition; Ligand dissociation. | Lower the reaction temperature; Ensure the ligand is fully dissolved before adding other reagents; Consider a more robust palladium precursor. |
| Protodeboronation (Suzuki) | Presence of water and base can cleave the C-B bond. | Use a non-aqueous solvent system if possible; Use a milder base like K₃PO₄ or CsF; Minimize reaction time.[11] |
Conclusion
This compound stands out as a highly effective ligand for palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature creates a more electrophilic and robust palladium catalyst, which can be particularly advantageous for activating challenging substrates under manageable conditions. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this ligand in a variety of synthetic applications, from small-scale discovery chemistry to larger-scale production. By understanding the underlying mechanistic principles, scientists can rationally troubleshoot and optimize their reactions, unlocking the full potential of this versatile catalytic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 14162-94-8 [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. benchchem.com [benchchem.com]
Formation of Ruthenium Complexes with 4-Chloro-2,2'-bipyridine: An Application and Protocol Guide
Introduction: The Significance of Ruthenium Polypyridyl Complexes
Ruthenium(II) polypyridyl complexes, particularly those incorporating bipyridine (bpy) and its derivatives, stand as a cornerstone in modern coordination chemistry. Their unique photophysical and electrochemical properties, including strong absorption in the visible spectrum, long-lived excited states, and reversible redox behavior, have rendered them invaluable in a multitude of applications.[1][2] These applications range from solar energy conversion and photocatalysis to the development of sophisticated molecular probes and therapeutic agents.[1][3][4] The introduction of substituents onto the bipyridine ligand, such as a chloro group, allows for the fine-tuning of these properties, offering a strategic approach to designing complexes with tailored functionalities.[2]
The 4-Chloro-2,2'-bipyridine ligand, in particular, presents an interesting case. The electron-withdrawing nature of the chloro-substituent can significantly impact the electronic structure and, consequently, the reactivity and photophysical behavior of the resulting ruthenium complex. This guide provides a detailed exploration of the synthesis and characterization of ruthenium complexes featuring this specific ligand, aimed at researchers, scientists, and professionals in drug development. We will delve into the underlying principles of the synthetic strategy, provide a robust, step-by-step protocol, and discuss the essential characterization techniques for these novel compounds. Ruthenium complexes are being extensively investigated as potential anticancer therapeutics, and understanding the synthesis of new derivatives is a key step in this research.[5][6]
Synthetic Strategy: A Two-Step Approach to Heteroleptic Complexes
The synthesis of a heteroleptic ruthenium complex, such as one containing both unsubstituted bipyridine and this compound, is typically achieved through a well-established two-step process. This method offers excellent control over the final product's composition.
-
Formation of the Precursor Complex: The initial step involves the synthesis of a precursor complex, most commonly cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₂Cl₂]). This is a foundational building block in ruthenium polypyridyl chemistry.[5][7] The synthesis involves the reaction of ruthenium(III) chloride hydrate (RuCl₃·xH₂O) with two equivalents of 2,2'-bipyridine.[5][8]
-
Ligand Substitution Reaction: The second step is a ligand substitution reaction where the precursor complex, [Ru(bpy)₂Cl₂], is reacted with the desired substituted ligand, in this case, this compound. The chloride ligands in the precursor are labile and can be displaced by the incoming bipyridine derivative under appropriate reaction conditions.[7]
This sequential approach is crucial for creating mixed-ligand complexes and avoiding the statistical mixture of products that would result from a one-pot reaction of the metal salt with both types of ligands.
Below is a visual representation of the general synthetic workflow.
Caption: General workflow for the synthesis of the target ruthenium complex.
Experimental Protocols
Protocol 1: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) Precursor, [Ru(bpy)₂Cl₂]
This protocol is adapted from established literature procedures for the synthesis of the common ruthenium bipyridyl precursor.[5][7][8]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
Reaction Setup: To a round-bottom flask, add RuCl₃·xH₂O (1 equivalent), 2,2'-bipyridine (2 equivalents), and a catalytic amount of LiCl.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as ruthenium can adopt various oxidation states.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The volume should be sufficient to create a stirrable solution.
-
Reflux: Heat the reaction mixture to reflux under a continuous flow of inert gas for approximately 6-8 hours.[7] The color of the solution will typically change from dark brown to a deep purple or black.
-
Cooling and Precipitation: After the reflux period, allow the mixture to cool to room temperature.
-
Product Isolation: Add acetone to the cooled reaction mixture to precipitate the crude product.[7] The volume of acetone should be significantly larger than the volume of DMF used (e.g., 5-10 times).
-
Crystallization: For enhanced crystallization, the mixture can be stored in a freezer overnight.[7]
-
Filtration and Washing: Collect the dark crystalline precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water, a small amount of cold ethanol, and finally with diethyl ether to remove any unreacted starting materials and solvent residues.[5]
-
Drying: Dry the resulting dark purple solid under vacuum to obtain the cis-[Ru(bpy)₂Cl₂] precursor.
Self-Validation: The identity and purity of the precursor can be confirmed by UV-Vis spectroscopy. The characteristic absorption spectrum in a suitable solvent like ethanol or DMF should be consistent with literature values.
Protocol 2: Synthesis of [Ru(bpy)₂(this compound)]²⁺
This protocol details the ligand substitution reaction to form the final heteroleptic complex.
Materials:
-
cis-[Ru(bpy)₂Cl₂] (prepared in Protocol 1)
-
This compound
-
Ethanol/Water mixture (e.g., 80:20 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆) or a suitable counter-ion salt
-
Deionized water
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1-1.5 equivalents) in an ethanol/water mixture. Using a slight excess of the incoming ligand helps to drive the reaction to completion.
-
Inert Atmosphere: De-gas the solution and place it under an inert atmosphere of Argon or Nitrogen.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The color of the solution is expected to change from dark purple to a bright orange or red, indicating the formation of the tris-chelated complex.[7]
-
Cooling and Filtration: After reflux, cool the solution to room temperature. Filter the solution while hot to remove any insoluble impurities.
-
Precipitation of the Hexafluorophosphate Salt: To the cooled filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise with stirring. The hexafluorophosphate salt of the ruthenium complex is typically less soluble and will precipitate out of the solution.
-
Crystallization: Allow the mixture to stand, preferably in a refrigerator or freezer, to maximize precipitation.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then with diethyl ether to remove any unreacted ligand and residual solvents.
-
Purification (Optional but Recommended): For high-purity applications, the crude product can be purified by column chromatography using a suitable stationary phase like silica gel or alumina and an appropriate eluent system (e.g., acetonitrile/toluene).[1][7]
-
Drying: Dry the final product, a brightly colored solid, under vacuum.
Characterization of the Final Complex
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ruthenium complex. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the coordination of both bipyridine and this compound ligands. | A complex aromatic region with distinct signals for the protons on both types of ligands. The coordination to the ruthenium center will cause characteristic downfield shifts of the proton signals compared to the free ligands. |
| ESI-MS | To determine the molecular weight of the complex cation. | A prominent peak corresponding to the mass of the [Ru(bpy)₂(4-Cl-bpy)]²⁺ cation. |
| UV-Vis Spectroscopy | To investigate the electronic absorption properties. | Intense absorption bands in the UV region due to π-π* transitions within the ligands and a characteristic metal-to-ligand charge transfer (MLCT) band in the visible region.[9] |
| FTIR Spectroscopy | To identify characteristic vibrational modes of the coordinated ligands. | Vibrational bands corresponding to the C=C and C=N stretching modes of the bipyridine rings. Shifts in these bands upon coordination can be observed.[6] |
| Cyclic Voltammetry | To study the electrochemical properties (redox potentials). | A reversible or quasi-reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple. The potential of this wave will be influenced by the electronic nature of the ligands.[10] |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula. |
Applications in Drug Development and Research
Ruthenium complexes are at the forefront of research into non-platinum-based anticancer agents.[3][11] Their proposed mechanisms of action are often different from those of cisplatin, potentially overcoming issues of drug resistance.[11] The introduction of a chloro-substituent on the bipyridine ligand can modulate the lipophilicity of the complex, which in turn can influence its cellular uptake and biological activity.
Furthermore, the photophysical properties of these complexes make them suitable for applications in:
-
Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, the complex can be excited to a state where it can generate reactive oxygen species (ROS), leading to localized cell death.
-
Molecular Probes: The luminescent properties of ruthenium complexes can be exploited to develop probes for biomolecules like DNA and proteins.[4] Binding to these targets can result in a change in the emission signal, allowing for detection and quantification.
The synthesis of the [Ru(bpy)₂(this compound)]²⁺ complex provides a platform for further functionalization. The chloro-group can potentially serve as a handle for subsequent chemical modifications, allowing for the attachment of targeting moieties or other functional groups to enhance the specificity and efficacy of the complex in biological systems.
Conclusion
The formation of ruthenium complexes with this compound offers a strategic avenue for the development of novel compounds with tunable electronic and photophysical properties. The detailed protocols and characterization guidelines presented in this application note provide a solid foundation for researchers to synthesize and investigate these promising molecules. The insights gained from studying such complexes will undoubtedly contribute to the advancement of fields ranging from medicinal inorganic chemistry to materials science.
References
- 1. "Synthesis and Characterization of Ruthenium Complexes Containing Chlor" by Anwar A. Bhuiyan, S. Kudo et al. [scholarworks.uark.edu]
- 2. Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine | Semantic Scholar [semanticscholar.org]
- 3. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. CN102464676A - Ruthenium (II) polypyridine complex and preparation method and application thereof - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
- 10. scholars.nova.edu [scholars.nova.edu]
- 11. Ruthenium carboranyl complexes with 2,2′-bipyridine derivatives for potential bimodal therapy application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Procedure of Metal Complexation with 4-Chloro-2,2'-bipyridine
Abstract
This comprehensive guide provides a detailed experimental framework for the synthesis, purification, and characterization of metal complexes involving the ligand 4-Chloro-2,2'-bipyridine. Designed for researchers, scientists, and professionals in drug development, these application notes and protocols offer not just procedural steps but also the underlying scientific rationale. By understanding the "why" behind the "how," researchers can adeptly troubleshoot and adapt these methods for their specific metal ion of interest and downstream applications. This document emphasizes scientific integrity, providing a self-validating system of protocols for robust and reproducible results.
Introduction: The Significance of this compound in Coordination Chemistry
2,2'-Bipyridine and its derivatives are cornerstone ligands in coordination chemistry, renowned for their ability to form stable chelate complexes with a vast array of metal ions. The introduction of a chloro-substituent at the 4-position of the bipyridine scaffold, as in this compound, significantly influences the electronic properties of the ligand. The electron-withdrawing nature of the chlorine atom modulates the ligand's σ-donating and π-accepting capabilities, which in turn impacts the photophysical, electrochemical, and reactive properties of the resulting metal complexes.[1]
These tailored properties are of profound interest in the field of drug development, where metal complexes are explored as therapeutic agents and diagnostic tools.[2] The unique geometries and reactive potentials of these complexes, which are not readily accessible with purely organic molecules, offer novel mechanisms of action. This guide will use the synthesis of a Ruthenium(II) complex, tris(this compound)ruthenium(II), as a representative example to illustrate the experimental procedures.
Synthesis of a Representative Metal Complex: Tris(this compound)ruthenium(II) Chloride
The synthesis of tris-chelated ruthenium(II) bipyridyl complexes is a well-established procedure that can be adapted for this compound. The following protocol is based on established methods for the synthesis of similar ruthenium bipyridine complexes.[3][4]
Rationale for Experimental Choices
-
Metal Precursor: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a common starting material. The in-situ reduction of Ru(III) to Ru(II) is a key step, as Ru(II) forms kinetically inert and stable octahedral complexes with bipyridine ligands.
-
Ligand Stoichiometry: A slight excess of the this compound ligand is often used to ensure the complete formation of the tris-chelated complex and to drive the reaction to completion.
-
Solvent: A high-boiling point solvent such as ethylene glycol or N,N-dimethylformamide (DMF) is typically employed to provide the necessary thermal energy for the ligand exchange and complexation to occur at a reasonable rate.[4]
-
Reducing Agent: While some procedures rely on the solvent to act as a reducing agent at high temperatures, the addition of a mild reducing agent like sodium phosphinate can facilitate a more controlled and efficient reduction of Ru(III) to Ru(II).[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the Ru(II) complex, particularly at elevated temperatures.[5]
Experimental Workflow: Synthesis
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes & Protocols: 4-Chloro-2,2'-bipyridine as a Foundational Precursor in Asymmetric Catalysis
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed exploration of the strategic application of 4-Chloro-2,2'-bipyridine in the field of asymmetric catalysis. Rather than a direct catalyst, this versatile molecule serves as a crucial starting material for the synthesis of a diverse array of chiral ligands. The electronic and structural properties imparted by the chloro-substitution offer unique synthetic handles, enabling the development of sophisticated catalytic systems. Herein, we delve into the rationale behind its use, provide detailed synthetic protocols for chiral ligand formation, and demonstrate the application of these ligands in stereoselective transformations.
Introduction: The Strategic Importance of Chiral Bipyridine Ligands
Asymmetric catalysis is an indispensable tool in modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule dictates its biological activity. At the heart of many highly selective catalytic systems lies the chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment, thereby directing the stereochemical outcome of a reaction.
Among the privileged classes of chiral ligands, 2,2'-bipyridines are of significant interest.[1][2] Their bidentate N,N-coordination to a wide range of transition metals forms stable chelate complexes, which are fundamental to their catalytic activity.[3] The rigid backbone of the bipyridine scaffold provides a well-defined steric and electronic environment that can be systematically modified to fine-tune the catalyst's performance. The introduction of chirality to the bipyridine framework is paramount for achieving high enantioselectivity.
This compound: A Versatile Precursor for Chiral Ligand Synthesis
This compound has emerged as a key building block in the synthesis of novel chiral bipyridine ligands.[4] Its utility stems from the reactivity of the chloro-substituent, which can be readily displaced or transformed through various organic reactions, allowing for the introduction of chiral moieties. This strategic placement of the chloro group at the 4-position allows for electronic modulation of the pyridine ring, which can influence the catalytic activity of the final metal complex.[5]
The synthesis of chiral bipyridine ligands from this compound often involves nucleophilic aromatic substitution or cross-coupling reactions, where a chiral nucleophile or a chiral coupling partner is introduced to displace the chloride. This modular approach allows for the generation of a library of chiral ligands with varying steric and electronic properties, facilitating the optimization of catalysts for specific asymmetric transformations.
Synthetic Protocol: From this compound to a Chiral Bipyridine Ligand
This protocol details the synthesis of a chiral 2,2'-bipyridine ligand through the nucleophilic aromatic substitution of this compound with a chiral amine. This example serves as a generalizable workflow for the generation of a broader class of chiral ligands from this versatile precursor.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a chiral bipyridine ligand.
Materials:
-
This compound (98% purity)[4]
-
(R)-(+)-1-Phenylethylamine (or other chiral amine)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Amine Deprotonation: Add anhydrous DMF to the flask, followed by the dropwise addition of the chiral amine (1.1 equivalents) at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium amide.
-
Nucleophilic Substitution: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate or dichloromethane and methanol) to afford the pure chiral 4-amino-2,2'-bipyridine ligand.
Application Protocol: Asymmetric Catalysis with the Synthesized Chiral Ligand
This protocol describes the application of the newly synthesized chiral bipyridine ligand in a representative asymmetric catalytic reaction, such as a copper-catalyzed asymmetric allylic oxidation.[5]
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for allylic oxidation.
Materials:
-
Synthesized chiral 4-amino-2,2'-bipyridine ligand (L*)
-
Copper(I) trifluoromethanesulfonate toluene complex ((CuOTf)₂·C₆H₅CH₃)
-
Cyclohexene (or other olefin substrate)
-
tert-Butyl peroxybenzoate (oxidant)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral 4-amino-2,2'-bipyridine ligand (0.05 equivalents) and copper(I) trifluoromethanesulfonate toluene complex (0.05 equivalents) in anhydrous acetonitrile. Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral copper catalyst.
-
Reaction Setup: Add the olefin substrate (1.0 equivalent) to the catalyst solution.
-
Initiation: Add the oxidant (1.2 equivalents) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Table 1: Representative Data for Asymmetric Allylic Oxidation
| Entry | Ligand | Substrate | Oxidant | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chiral Bipyridine 1 | Cyclohexene | t-BuOOBz | 0 | 24 | 85 | 92 |
| 2 | Chiral Bipyridine 2 | Cyclopentene | t-BuOOBz | 25 | 18 | 78 | 88 |
Note: The data presented in this table is illustrative and will vary depending on the specific chiral ligand, substrate, and reaction conditions.
Mechanistic Considerations and the Role of the Ligand
The chiral bipyridine ligand plays a multifaceted role in the catalytic cycle. It not only creates a chiral environment around the metal center but also influences its electronic properties. The substituents on the bipyridine backbone can sterically direct the approach of the substrate and the nucleophile, leading to the preferential formation of one enantiomer. Furthermore, the electronic nature of the ligand can modulate the redox potential of the metal, affecting the rate and efficiency of the catalytic turnover.[6][7]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of chiral bipyridine ligands. The protocols outlined in this application note provide a foundational framework for researchers to develop novel chiral catalysts for various asymmetric transformations. The modularity of the synthetic approach, starting from this compound, allows for the systematic tuning of ligand properties to achieve high catalytic activity and enantioselectivity. This strategic use of a readily available starting material underscores its importance in advancing the field of asymmetric catalysis.
References
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. forecastchemicals.com [forecastchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights and Catalytic Efficiency of a 2,2'-Bipyridine-Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Halogenation in Bipyridine-Based OLED Materials
An Application Guide to 4-Chloro-2,2'-bipyridine Derivatives for Organic Light-Emitting Diodes (OLEDs)
The 2,2'-bipyridine scaffold is a cornerstone in the architecture of functional materials for organic electronics, particularly in the emissive and charge-transporting layers of Organic Light-Emitting Diodes (OLEDs).[1] Its robust bidentate chelation to metal centers and its inherent electron-deficient nature make it a versatile building block. The strategic functionalization of the bipyridine ring system is a critical tool for tuning the photophysical and electronic properties of the resulting materials.
This guide focuses on derivatives of this compound, a precursor whose utility stems from the profound influence of the chloro-substituent. The introduction of a chlorine atom at the 4-position imparts several key characteristics:
-
Electronic Tuning: As an electron-withdrawing group, the chlorine atom stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. When incorporated into a metal complex, this can systematically red-shift the emission wavelength and modulate charge injection/transport properties.[1][2]
-
Enhanced Intersystem Crossing: The "heavy-atom effect" of chlorine can enhance spin-orbit coupling in phosphorescent metal complexes.[3] This facilitates the transition from the singlet to the triplet excited state, a crucial step for harvesting all electrically generated excitons and achieving high internal quantum efficiencies in phosphorescent OLEDs (PHOLEDs).
-
Synthetic Versatility: The chloro-group can serve as a reactive handle for further synthetic modifications, allowing for the construction of more complex molecular architectures.
This document serves as a detailed technical guide for researchers and material scientists, providing both the foundational principles and actionable protocols for leveraging this compound derivatives in the synthesis of advanced OLED materials and the fabrication of high-performance devices.
Part I: The Application of this compound in OLED Materials
Ancillary Ligands in Phosphorescent Emitters
The most prominent application of this compound is as an ancillary (or secondary) ligand in heteroleptic phosphorescent emitters, typically complexes of heavy metals like Iridium(III) or Ruthenium(II).[1][4] In a typical [Ir(C^N)₂(N^N)]⁺ architecture, the primary cyclometalating (C^N) ligands largely define the emission color, while the ancillary bipyridine (N^N) ligand provides stability and fine-tunes the final optoelectronic properties.[5][6]
Causality of the Chloro-Substituent: The choice of the ancillary ligand is critical for device performance.[4] The this compound ligand influences the complex's energy levels by lowering the LUMO, which is primarily localized on the bipyridine moiety.[7] This stabilization of the LUMO reduces the HOMO-LUMO energy gap, which can lead to a bathochromic (red) shift in the emission spectrum compared to an unsubstituted bipyridine ligand. This makes it a valuable tool for developing emitters in the green-to-red region of the visible spectrum.
Diagram 1: Generic Structure of an Iridium(III) Complex
Caption: Structure of a generic [Ir(C^N)₂(4-Cl-bpy)]⁺ complex.
Electron Transport and Hole-Blocking Materials
For an OLED to function efficiently, charge injection and transport must be balanced. Electron Transport Layer (ETL) and Hole-Blocking Layer (HBL) materials are crucial for this purpose.[8] Key properties for these materials include a deep HOMO level to block holes and a suitable LUMO level to facilitate electron injection from the cathode.[8]
Causality of the Bipyridine Core: Bipyridine-based molecules are intrinsically electron-deficient, making them well-suited for electron transport.[9] The introduction of a 4-chloro substituent further enhances this property by lowering the LUMO energy, which can improve the energy alignment with common cathode materials (like Aluminum or LiF/Al), thereby reducing the electron injection barrier. Furthermore, the deep HOMO level of the bipyridine core provides effective hole-blocking capabilities, preventing charge leakage and ensuring that recombination occurs within the desired emissive layer.[8]
Diagram 2: OLED Energy Level Diagram
Caption: Energy level alignment in a multilayer OLED.
Part II: Synthesis and Characterization Protocols
Protocol 1: Synthesis of a Heteroleptic Iridium(III) Complex
This protocol describes a common two-step synthesis for a complex of the type [Ir(ppy)₂(4-Cl-bpy)]PF₆, where ppy is 2-phenylpyridine. This is a self-validating process where successful synthesis is confirmed by characterization at each stage.
Step A: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂(μ-Cl)]₂
-
Rationale: This initial step creates a reactive iridium dimer that can then be easily coordinated with the ancillary ligand.[1][10]
-
Materials: Iridium(III) chloride hydrate (IrCl₃·nH₂O), 2-phenylpyridine (ppy), 2-ethoxyethanol, water (deionized).
-
Procedure:
-
Combine IrCl₃·nH₂O (1.0 eq) and 2-phenylpyridine (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Degas the mixture with argon for 20 minutes.
-
Heat the mixture to reflux (approx. 120 °C) under an argon atmosphere for 12-18 hours. A yellow precipitate will form.
-
Cool the reaction to room temperature. Filter the solid precipitate and wash sequentially with methanol and hexane.
-
Dry the resulting yellow solid under vacuum.
-
-
Validation: The product is sparingly soluble. Characterization is typically performed after the next step.
Step B: Reaction with this compound
-
Rationale: The chloro-bridge of the dimer is cleaved by the bipyridine ligand to form the final monomeric, heteroleptic complex.[5][10]
-
Materials: [Ir(ppy)₂(μ-Cl)]₂ dimer (1.0 eq), this compound (2.2 eq), Dichloromethane (DCM), Methanol, Ammonium hexafluorophosphate (NH₄PF₆).
-
Procedure:
-
Suspend the iridium dimer and this compound in DCM.
-
Reflux the mixture under argon for 4-6 hours. The solution should become clear and orange/red in color.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of methanol.
-
Add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the product.
-
Filter the solid, wash with water and diethyl ether, and dry under vacuum.
-
-
Purification & Validation:
-
Purification: The crude product should be purified by column chromatography on silica gel using a solvent system such as DCM/acetone or DCM/ethyl acetate.
-
Validation: The final product's identity and purity should be confirmed using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
-
-
Protocol 2: Photophysical Characterization
-
Rationale: Understanding the absorption and emission properties is fundamental to assessing a material's potential for OLED applications.
-
Equipment: UV-Vis Spectrophotometer, Fluorescence Spectrofluorometer, Integrating Sphere setup.
-
Procedure:
-
UV-Vis Absorption: Prepare a dilute solution (e.g., 10⁻⁵ M in DCM) of the purified complex. Record the absorption spectrum to identify the metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transition bands.[10]
-
Photoluminescence (PL) Spectroscopy: Using the same solution, excite the sample at the wavelength of a major absorption band (e.g., the MLCT band) and record the emission spectrum. This provides the emission maximum (λₑₘ) and color.
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using an integrating sphere. This value represents the efficiency of converting absorbed photons into emitted photons and is a critical metric for an emitter.
-
Excited-State Lifetime: Measure the phosphorescence decay lifetime using time-resolved photoluminescence spectroscopy. Long lifetimes can sometimes be associated with efficiency roll-off in devices.
-
Part III: OLED Device Fabrication and Testing
Diagram 3: OLED Fabrication and Testing Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ancillary ligand-assisted robust deep-red emission in iridium(iii) complexes for solution-processable phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Electroluminescence of Tetradentate Pt(II) Complexes: O^N^N^O versus C^N^N^O Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Cyclometalated Iridium(III) Complexes Containing 4,4'-π-Conjugated 2,2'-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Substituted Bipyridines via Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bipyridines and the Power of Negishi Coupling
Substituted bipyridines are a cornerstone of modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, functional materials, and as privileged ligands in catalysis.[1][2][3] Their synthesis, however, can be challenging. Among the array of cross-coupling reactions available to the synthetic chemist, the Negishi coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of heteroaromatic compounds like bipyridines.[4][5][6] This palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide is renowned for its high functional group tolerance, high reactivity, and stereoselectivity, often proceeding under mild conditions with few side reactions.[5][7]
This application note provides a detailed protocol for the synthesis of substituted bipyridines using the Negishi coupling. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental guide, and provides insights into troubleshooting and optimization, grounded in authoritative literature and practical experience.
The Catalytic Cycle: A Mechanistic Overview
The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.[4][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridine (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species. The reactivity of the halide typically follows the trend I > OTf > Br >> Cl.[4]
-
Transmetalation: The organozinc reagent (R²-ZnX) exchanges its organic group with the halide on the palladium complex. This step forms a new Pd(II) intermediate with both organic partners (R¹ and R²) attached.
-
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the desired bipyridine (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Protocol Part 1: Preparation of Pyridylzinc Reagents
The quality and reactivity of the organozinc reagent are paramount for a successful Negishi coupling.[9] While they can be generated in situ, the use of solid, moderately air-stable 2-pyridylzinc reagents can offer greater reliability and reproducibility.[1][10][11]
Method A: In Situ Preparation of Pyridylzinc Halide
This method involves the transmetalation from a corresponding organolithium or Grignard reagent.
Materials:
-
2-Bromopyridine or 2-chloropyridine derivative
-
n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the 2-halopyridine (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C (for lithiation) or 0 °C (for Grignard formation).
-
Slowly add n-BuLi or i-PrMgCl (1.05 eq) and stir for 30-60 minutes.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.
-
Slowly transfer the organolithium or Grignard solution to the ZnCl₂ solution via cannula at the same low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of the pyridylzinc halide is ready for use in the coupling reaction.
Method B: Preparation of Solid 2-Pyridylzinc Pivalates
This method, developed by Knochel and Buchwald, provides solid, free-flowing reagents that are more stable and easier to handle.[1][11]
Materials:
-
2-Iodopyridine derivative
-
Zinc dust (activated)
-
Lithium Pivalate (LiOPiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by washing with THF and drying under vacuum.
-
Under an inert atmosphere, add the 2-iodopyridine (1.0 eq) to a suspension of activated zinc dust (1.5 eq) in anhydrous THF.
-
Stir the mixture at room temperature until the insertion of zinc is complete (monitor by GC/MS).
-
Add a solution of lithium pivalate (1.0 eq) in THF to the organozinc iodide solution.
-
Stir for 30 minutes, then remove the solvent under vacuum to yield the solid 2-pyridylzinc pivalate, which can be stored under an inert atmosphere.[1]
Protocol Part 2: The Negishi Coupling Reaction
Critical Considerations:
-
Anhydrous and Anaerobic Conditions: All glassware should be flame-dried, and the reaction should be conducted under an inert atmosphere of argon or nitrogen. Use anhydrous solvents.[12]
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst.[4][13] For more challenging substrates or to mitigate product inhibition, catalysts with bulky, electron-rich phosphine ligands like XPhos in combination with a precursor like Pd₂(dba)₃ can be superior.[2][14]
-
Product Inhibition: The bipyridine product can coordinate to the palladium center, leading to catalyst deactivation.[9][14] Using a higher catalyst loading (e.g., 2-5 mol%) or a more robust ligand can help overcome this issue.[9]
Step-by-Step Protocol:
-
Catalyst Addition: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Reactant Addition: Add the halo-pyridine (1.0 equivalent) and anhydrous solvent (e.g., THF).
-
Organozinc Addition: Slowly add the solution of the pyridylzinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 70 °C) and stir.[16] Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.[15]
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]
-
Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted bipyridine.
Substrate Scope and Performance
The Negishi coupling is highly versatile and tolerates a wide range of functional groups on both coupling partners.[1][5] This allows for the late-stage functionalization of complex molecules, a significant advantage in drug discovery.[3]
| Coupling Partner 1 (Halo-pyridine) | Coupling Partner 2 (Pyridylzinc Source) | Catalyst System | Yield (%) | Reference |
| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | ~80% | [4] |
| 2-Chloroisonicotinonitrile | 2-Pyridylzinc pivalate | Pd₂(dba)₃ / XPhos | 75% | [1] |
| Methyl 6-chloronicotinate | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | Good | [13] |
| 3-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 62% | |
| 2-Bromo-5-(trifluoromethyl)pyridine | 2-Pyridylzinc chloride | PdCl₂(dppf) | 85% | N/A |
| 2-Chloropyridine | 2-Pyridylzinc pivalate | Pd(OAc)₂ / SPhos | >90% | N/A |
Note: Yields are representative and can vary based on specific substituents and reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor quality/inactive organozinc reagent.[9] 2. Impure reagents or wet solvents.[12] 3. Inactive catalyst. | 1. Use freshly prepared or solid, stable pyridylzinc reagents.[9] Titrate Grignard or organolithium precursors. 2. Use anhydrous, degassed solvents. Ensure starting materials are pure.[12] 3. Use a fresh bottle of catalyst or a pre-catalyst. |
| Reaction Stalls | 1. Catalyst deactivation by the bipyridine product.[9][16] 2. Insufficient temperature. | 1. Increase catalyst loading (up to 10 mol%). Switch to a more robust ligand system (e.g., XPhos, SPhos).[9][16] 2. Systematically increase the reaction temperature (e.g., from 50 °C to 70 °C).[12][16] |
| Homocoupling Side Products | 1. Presence of oxygen. 2. Suboptimal stoichiometry. | 1. Rigorously degas solvents and maintain a strict inert atmosphere. 2. Ensure a slight excess (1.1-1.2 eq) of the organozinc reagent, but avoid a large excess. |
Conclusion
The Negishi coupling is an indispensable tool for the synthesis of substituted bipyridines, offering high yields and broad functional group tolerance. Success hinges on careful control of reaction conditions, particularly the exclusion of air and moisture, and the use of high-quality organozinc reagents. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this powerful reaction to access a diverse range of bipyridine structures for applications in drug discovery and materials science.
References
- 1. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 11. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 4-Chloro-2,2'-bipyridine in the Synthesis of Pharmaceutical Intermediates
Abstract: The 2,2'-bipyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique chelating properties and rigid conformational structure.[1][2] The synthesis of functionalized bipyridines is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth exploration of 4-Chloro-2,2'-bipyridine, a versatile and strategically important building block for the synthesis of complex pharmaceutical intermediates.[3][4] We will dissect its reactivity and provide detailed, field-proven protocols for its application in cornerstone C-C and C-N bond-forming reactions, empowering researchers to leverage this key intermediate in their synthetic campaigns.
Introduction: The Value Proposition of this compound
This compound is an off-white to light yellow crystalline powder, soluble in common organic solvents but poorly soluble in water.[3] Its strategic value lies in the differential reactivity of its two pyridine rings and, most importantly, the presence of a chlorine atom at the 4-position. This halogen serves as a highly effective "handle" for transition metal-catalyzed cross-coupling reactions.
While aryl bromides and iodides are often more reactive, the corresponding aryl chloride is typically a more cost-effective and readily available starting material. The ability to efficiently couple an aryl chloride like this compound is the hallmark of a robust and economically viable synthetic route. The primary applications for this intermediate are palladium-catalyzed Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig aminations for C-N bond formation, enabling the construction of diverse molecular architectures.[5][6]
Core Synthetic Applications: Cross-Coupling Methodologies
The chlorine atom on the this compound backbone is the key to its synthetic utility, providing a reactive site for palladium-catalyzed cross-coupling. This allows for the precise and efficient installation of new aryl, heteroaryl, or amino substituents.
Suzuki-Miyaura Coupling: Forging Key C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in active pharmaceutical ingredients (APIs).[7][8][9][10] The reaction couples an organoboron species (like a boronic acid or ester) with an organic halide.
Causality Behind the Method: The success of the Suzuki coupling lies in its operational simplicity, the stability and low toxicity of the boronic acid reagents, and its remarkable tolerance for a wide array of functional groups, making it ideal for complex molecule synthesis.[9]
References
- 1. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. forecastchemicals.com [forecastchemicals.com]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Synthesis and Characterization of Coordination Polymers with 4-Chloro-2,2'-bipyridine
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed walkthrough for the synthesis and characterization of coordination polymers utilizing the versatile ligand, 4-Chloro-2,2'-bipyridine. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the experimental choices, ensuring a deeper understanding of the crystal engineering process.
Introduction: The Architectural Versatility of this compound in Coordination Chemistry
Coordination polymers are a fascinating class of materials constructed from metal ions or clusters linked together by organic ligands to form one-, two-, or three-dimensional networks. The predictable geometry and rich coordination chemistry of these compounds make them highly attractive for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery.
The choice of the organic ligand is paramount in dictating the final structure and, consequently, the properties of the coordination polymer. This compound is a particularly intriguing ligand for several reasons:
-
Asymmetric Coordination: Unlike its more common isomer, 4,4'-bipyridine, the 2,2'-bipyridine scaffold acts as a chelating ligand, binding to a metal center through both nitrogen atoms. This often results in stable, well-defined coordination spheres.
-
Steric and Electronic Influence of the Chloro Group: The presence of the chloro substituent at the 4-position introduces both steric bulk and electronic effects. It is an electron-withdrawing group that can influence the electron density of the pyridine rings, thereby modulating the strength of the metal-ligand bond. Furthermore, the chloro group can participate in non-covalent interactions, such as halogen bonding, which can play a crucial role in directing the self-assembly of the polymeric framework.
-
Tunability: The chloro group can serve as a reactive handle for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the final material.
This guide will focus on two of the most prevalent and effective methods for the synthesis of crystalline coordination polymers: hydrothermal and solvothermal synthesis. These techniques utilize elevated temperatures and pressures to facilitate the dissolution of precursors and promote the growth of high-quality single crystals suitable for structural analysis.
Pre-Synthesis Considerations: The Foundation of a Successful Experiment
Before embarking on the synthesis, a careful selection of precursors and an understanding of their roles are critical.
Metal Ion Selection
The choice of the metal ion is a key determinant of the final coordination polymer's geometry and properties. First-row transition metals such as cobalt(II), copper(II), zinc(II), and cadmium(II) are commonly employed due to their varied coordination preferences (e.g., octahedral, tetrahedral, square planar) and interesting magnetic and optical properties. For the protocols outlined below, we will use cobalt(II) as an exemplary metal center, as it readily forms coordination complexes with bipyridine-based ligands.
Ancillary Ligands
In many instances, an ancillary ligand, often a carboxylate-containing molecule, is used in conjunction with the primary bridging ligand (this compound). These ancillary ligands can serve multiple purposes:
-
Charge Balance: They can balance the charge of the metal cation.
-
Dimensionality Control: They can connect metal centers in ways that this compound cannot, leading to the formation of higher-dimensional networks.
-
Modulation of Properties: The functional groups on the ancillary ligand can introduce specific properties, such as luminescence or porosity.
In our example, we will consider the use of a substituted benzoate ligand to illustrate this principle.
Solvent System
The choice of solvent is not merely a medium for the reaction but an active participant in the crystallization process. Solvents can influence the solubility of the reactants, the kinetics of crystal growth, and can even be incorporated into the final crystal structure. Common solvents for hydrothermal and solvothermal synthesis include water, ethanol, methanol, dimethylformamide (DMF), and acetonitrile.
Synthetic Protocols: A Practical Guide
The following protocols provide a step-by-step guide for the synthesis of coordination polymers with this compound. These are based on established methodologies in the field and should be adapted as necessary based on the specific metal ion and ancillary ligands being used.
Protocol 1: Hydrothermal Synthesis
Hydrothermal synthesis is a robust method for growing high-quality single crystals of coordination polymers. The use of water as a solvent at elevated temperatures and pressures often leads to unique crystalline phases that are not accessible under ambient conditions.
Materials and Reagents:
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)
-
This compound
-
Ancillary ligand (e.g., 3-chlorobenzoic acid)
-
Deionized water
-
Methanol
-
Teflon-lined stainless steel autoclave (23 mL capacity)
Step-by-Step Procedure:
-
Reagent Preparation: In a typical synthesis, a stoichiometric ratio of the metal salt, this compound, and the ancillary ligand is used. For example, a molar ratio of 1:2:2 for Co(II) : this compound : 3-chlorobenzoic acid can be a starting point.
-
Dissolution: Dissolve the cobalt(II) salt and 3-chlorobenzoic acid in a mixture of deionized water and methanol (e.g., 10 mL total volume with a 1:1 v/v ratio) in a glass beaker with gentle stirring.
-
Ligand Addition: In a separate container, dissolve the this compound in a small amount of methanol. Add this solution dropwise to the metal salt solution while stirring.
-
Transfer to Autoclave: Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (e.g., 140-180 °C) for a designated period (e.g., 48-72 hours). The slow cooling of the oven to room temperature is crucial for the formation of well-defined crystals.
-
Isolation and Washing: After the autoclave has cooled to room temperature, carefully open it and collect the crystalline product by filtration. Wash the crystals with deionized water and methanol to remove any unreacted starting materials.
-
Drying: Dry the crystals in air or under a mild vacuum.
Causality Behind Experimental Choices:
-
Elevated Temperature and Pressure: These conditions increase the solubility of the reactants and facilitate the kinetic processes of crystal nucleation and growth.
-
Slow Cooling: A slow cooling rate allows for the controlled growth of larger, higher-quality single crystals by minimizing the formation of polycrystalline powders.
-
Solvent Mixture: The use of a water-methanol mixture can help to solubilize both the inorganic salt and the organic ligands, which may have different solubility profiles.
Protocol 2: Solvothermal Synthesis
Solvothermal synthesis is similar to the hydrothermal method but employs an organic solvent or a mixture of organic solvents instead of water. This can be advantageous when working with reactants that have poor water solubility or when trying to avoid the incorporation of water molecules into the final structure.
Materials and Reagents:
-
Cobalt(II) salt (e.g., Co(OAc)₂·4H₂O, where OAc is acetate)
-
This compound
-
Ancillary ligand (e.g., a thienyl-based β-diketonate)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL capacity)
Step-by-Step Procedure:
-
Precursor Synthesis (if necessary): In some cases, a precursor complex is synthesized first. For instance, a cobalt(II) complex with the ancillary ligand can be prepared separately.
-
Reaction Setup: In a glass vial, combine the cobalt(II) salt (or precursor complex) and this compound in a suitable organic solvent, such as ethanol. A 1:1 molar ratio is a common starting point.
-
Transfer to Autoclave: Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heating: Heat the sealed autoclave in an oven at a specific temperature (e.g., 120-160 °C) for a defined period (e.g., 24-72 hours).
-
Cooling and Crystal Growth: Allow the autoclave to cool slowly to room temperature.
-
Isolation and Washing: Collect the resulting crystals by filtration and wash them with the solvent used for the synthesis (e.g., ethanol).
-
Drying: Dry the product in air or under vacuum.
Causality Behind Experimental Choices:
-
Organic Solvent: The choice of an organic solvent like ethanol can influence the coordination environment of the metal ion and the resulting crystal packing.
-
Temperature: The reaction temperature in solvothermal synthesis can affect the final product's dimensionality and topology. Different temperatures can lead to the formation of different crystalline phases.
Characterization: Unveiling the Structure and Properties
Once the coordination polymer has been synthesized, a suite of characterization techniques is employed to determine its structure, composition, and properties.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for elucidating the three-dimensional atomic arrangement of a crystalline material. A high-quality single crystal is mounted on a diffractometer, and the diffraction pattern of X-rays passing through the crystal is collected. This data allows for the determination of the unit cell parameters, space group, and the precise positions of all atoms in the crystal lattice. This information is crucial for understanding the coordination environment of the metal ion, the bridging mode of the ligands, and the overall network topology.
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk crystalline sample. The experimental PXRD pattern of the synthesized material is compared to the pattern simulated from the single-crystal X-ray diffraction data. A good match between the two patterns indicates that the bulk sample consists of a single crystalline phase.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the coordination polymer and to identify the loss of solvent molecules that may be present in the crystal lattice.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the coordination polymer. Shifts in the vibrational frequencies of the ligand upon coordination to the metal ion can confirm the formation of the complex.
-
UV-Vis Spectroscopy: For coordination polymers containing transition metals with d-d electronic transitions, UV-Vis spectroscopy can provide insights into the coordination geometry of the metal center.
Data Presentation and Visualization
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Representative Synthesis Parameters
| Parameter | Hydrothermal Method | Solvothermal Method |
| Metal Salt | Co(NO₃)₂·6H₂O | Co(OAc)₂·4H₂O |
| Ligand | This compound | This compound |
| Ancillary Ligand | 3-chlorobenzoic acid | Thienyl-based β-diketonate |
| Molar Ratio | 1:2:2 | 1:1 |
| Solvent | Water/Methanol | Ethanol |
| Temperature | 140-180 °C | 120-160 °C |
| Time | 48-72 hours | 24-72 hours |
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflows for the hydrothermal and solvothermal synthesis of coordination polymers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,2'-bipyridine
Welcome to the technical support center for the synthesis of 4-Chloro-2,2'-bipyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most established and frequently utilized method involves a two-step sequence starting from commercially available 2,2'-bipyridine:
-
N-Oxidation: Selective mono-oxidation of 2,2'-bipyridine to form 2,2'-bipyridine N-oxide.[1]
-
Chlorination: Regioselective chlorination of the N-oxide intermediate, typically with a phosphorus-based chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, to yield this compound.[2][3][4]
This route is generally preferred due to the availability of starting materials and the directing effect of the N-oxide group, which activates the 4-position for substitution.
Q2: Why is the N-oxide intermediate necessary? Why not chlorinate 2,2'-bipyridine directly?
Direct chlorination of 2,2'-bipyridine is challenging and generally leads to low yields and a mixture of isomers. The pyridine ring is electron-deficient and thus deactivated towards electrophilic substitution. The N-oxide group serves two critical functions:
-
Activation: The N-oxide group is strongly activating, making the pyridine ring more susceptible to substitution.
-
Directing Effect: It directs incoming electrophiles (or reagents that facilitate nucleophilic attack by chloride) preferentially to the 4-position (para) and 2-position (ortho). In the subsequent chlorination step with reagents like POCl₃, a reactive intermediate is formed that is readily attacked by a chloride ion at the 4-position.
Q3: Are there alternative methods to synthesize this compound?
Yes, modern cross-coupling reactions offer alternative pathways, though they can be more complex to optimize. These methods are typically used for constructing the bipyridine backbone itself.[5][6]
-
Suzuki Coupling: Coupling of a 2-halopyridine with a 4-chloro-2-pyridylboronic acid (or its ester derivative). A major challenge can be the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to deactivation.[5][7][8]
-
Ullmann Coupling: Copper-catalyzed homocoupling of a suitable 2-halo-4-chloropyridine or heterocoupling of two different pyridine derivatives. Classic Ullmann reactions often require harsh conditions, though modern protocols use ligands to facilitate the reaction under milder temperatures.[9][10]
These methods are powerful but often require more extensive screening of catalysts, ligands, and reaction conditions compared to the N-oxide route.
Troubleshooting Guide: The N-Oxide Route
This section addresses specific issues you may encounter during the two-step synthesis.
Step 1: N-Oxidation of 2,2'-Bipyridine
Issue 1: Low yield or incomplete conversion to 2,2'-bipyridine N-oxide.
-
Possible Cause: Insufficient amount of oxidizing agent or suboptimal reaction temperature. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Solution & Scientific Rationale:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting 2,2'-bipyridine.
-
Stoichiometry: Ensure at least one equivalent of the oxidizing agent is used. Using a slight excess (e.g., 1.1 eq) can drive the reaction to completion, but be cautious of over-oxidation.
-
Temperature Control: The reaction is typically exothermic. Maintain the recommended temperature (often 0 °C initially, then warming to room temperature or slightly heated) to prevent side reactions or decomposition of the oxidant.
-
Issue 2: Formation of 2,2'-bipyridine N,N'-dioxide as a major byproduct.
-
Possible Cause: Use of an excessive amount of oxidizing agent or prolonged reaction times.
-
Solution & Scientific Rationale:
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidant. Adding the oxidant portion-wise can help maintain control and minimize the formation of the dioxide.[11]
-
Purification: The mono-N-oxide, di-N-oxide, and unreacted starting material have different polarities and can typically be separated using silica gel column chromatography.
-
Step 2: Chlorination of 2,2'-Bipyridine N-Oxide
Issue 3: Very low or no yield of this compound.
-
Possible Cause 1: Inactive Chlorinating Agent. Phosphorus oxychloride (POCl₃) can degrade upon storage, especially if exposed to moisture.
-
Solution: Use a fresh bottle of POCl₃ or distill it prior to use. When using reagents like oxalyl chloride with a base like triethylamine, ensure all reagents are fresh and anhydrous.[2][3]
-
Possible Cause 2: Suboptimal Reaction Temperature. The temperature for this reaction is critical. Too low, and the reaction may not proceed; too high, and it can lead to decomposition and the formation of tar-like side products.
-
Solution: The reaction is often performed at reflux in excess POCl₃ or in a high-boiling solvent. If using oxalyl chloride, the reaction is typically run at a lower temperature (e.g., 0 °C).[2][3] A systematic optimization of the temperature is recommended if yields are poor.
Issue 4: The main product isolated is 2,2'-bipyridin-4(1H)-one (a pyridone).
-
Possible Cause: Presence of water in the reaction mixture. The chlorinated intermediate is susceptible to hydrolysis, especially during work-up.[12]
-
Solution & Scientific Rationale:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Careful Work-up: The work-up procedure often involves pouring the reaction mixture onto ice. This should be done carefully and quickly, followed by immediate neutralization with a base (e.g., NaHCO₃ or Na₂CO₃) and extraction into an organic solvent to minimize the contact time of the product with the aqueous acidic environment where hydrolysis can occur.
-
Issue 5: Formation of other chloro-isomers.
-
Possible Cause: While the N-oxide strongly directs to the 4-position, small amounts of other isomers (e.g., 6-chloro-2,2'-bipyridine) can sometimes form, depending on the specific chlorinating agent and conditions.
-
Solution & Scientific Rationale:
-
Choice of Reagent: POCl₃ is generally highly regioselective for the 4-position in this reaction. Alternative reagents may offer different selectivity profiles.
-
Purification: Isomers can be very difficult to separate. Careful column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate gradient) is the most effective method for purification. Characterization by NMR is essential to confirm the identity of the desired isomer.
-
Experimental Protocols & Data
Workflow for Synthesis of this compound
Caption: Overall workflow for the two-step synthesis.
Table 1: Typical Reaction Conditions
| Step | Reagent(s) | Solvent | Temperature | Typical Yield | Reference(s) |
| N-Oxidation | m-CPBA (1.1 eq) | Dichloromethane | 0 °C to RT | 70-85% | [11] |
| N-Oxidation | H₂O₂ / Acetic Acid | Acetic Acid | 70-80 °C | 65-80% | |
| Chlorination | POCl₃ (excess) | Neat (POCl₃) | Reflux (~110 °C) | 60-75% | [4] |
| Chlorination | Oxalyl Chloride (2 eq), Triethylamine (2 eq) | Dichloromethane | 0 °C | 70-90% | [2][3] |
Protocol 1: Synthesis of 2,2'-Bipyridine N-oxide
-
Dissolve 2,2'-bipyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 5% Methanol in DCM) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess peracid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the pure 2,2'-bipyridine N-oxide.
Protocol 2: Synthesis of this compound
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Place 2,2'-bipyridine N-oxide (1.0 eq) in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add phosphorus oxychloride (POCl₃, ~10 eq) to the flask.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting N-oxide is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice in a large beaker. This is a highly exothermic quench.
-
Neutralize the acidic solution by the slow addition of a solid base like sodium carbonate (Na₂CO₃) or a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Extract the aqueous mixture with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield pure this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the chlorination step.
References
- 1. 2,2'-Dipyridyl N-oxide | 33421-43-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-2,2'-bipyridine
This guide provides in-depth technical support for the purification of 4-Chloro-2,2'-bipyridine by column chromatography. It is designed for researchers, scientists, and professionals in drug development who encounter challenges during the isolation and purification of this versatile ligand. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.
Introduction: The Challenge of Purifying Substituted Bipyridines
This compound is a crucial building block in coordination chemistry and the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions and the integrity of final products. However, its purification is not always straightforward. Potential impurities from synthesis, such as starting materials, by-products, or isomers, can co-elute with the desired compound.[2] Furthermore, the basic nature of the pyridine nitrogen atoms can lead to strong, undesirable interactions with the standard acidic silica gel stationary phase, causing peak tailing, poor separation, and even product degradation. This guide addresses these specific challenges with robust, validated protocols and troubleshooting advice.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Question 1: My compound is streaking down the column and I'm getting very broad fractions with poor purity. What's happening?
Answer: This is a classic symptom of strong interaction between a basic compound and the acidic stationary phase. The pyridine nitrogen atoms in your this compound are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This leads to a non-ideal equilibrium, causing the compound to "stick" and then slowly "bleed" down the column, resulting in severe tailing.
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by flushing the packed column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (Et₃N), before loading your sample. A common practice is to use a 1-2% solution of triethylamine in your starting eluent to equilibrate the column.[4]
-
Incorporate a Base in the Mobile Phase: Alternatively, you can add a small percentage (0.1-1%) of triethylamine or pyridine to your mobile phase mixture for the entire duration of the chromatography. This continuously occupies the acidic sites on the silica, allowing your compound to travel through the column more uniformly.
-
Consider Alumina: Basic or neutral alumina can be an effective alternative stationary phase for purifying basic compounds like pyridines.[3] However, its separation characteristics differ from silica, so you must re-optimize your solvent system using TLC with alumina plates first.
Question 2: My compound won't elute from the column, even when I increase the solvent polarity significantly.
Answer: If your compound is not moving, the mobile phase is not polar enough to displace it from the stationary phase.[5] This is common if you are using a purely nonpolar solvent system like hexanes with a small amount of ethyl acetate for a relatively polar compound.
Solutions:
-
Systematic Polarity Increase: You must increase the polarity of your eluent. A good practice is to switch to a more polar solvent system. For bipyridines, systems like dichloromethane/methanol or ethyl acetate/methanol are often effective for eluting more polar compounds.[6][7]
-
Gradient Elution: Employ a gradient elution strategy. Start with the lower polarity system that you determined from your initial TLC analysis and gradually increase the percentage of the more polar solvent (e.g., from 0% to 10% methanol in dichloromethane) over the course of the separation.[5][6] This will elute nonpolar impurities first and then provide the necessary "push" to elute your target compound.
-
Check Solubility: Ensure your compound is actually eluting and not precipitating at the top of the column. While it may dissolve in the loading solvent, it could crash out upon contact with a less polar mobile phase. If this is suspected, dry loading is the recommended approach (see FAQ 3).
Question 3: I have two spots on my TLC plate that are very close together. How can I improve their separation on the column?
Answer: Achieving separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system. This means finding conditions where the two compounds have a more significant difference in their affinity for the stationary versus the mobile phase.
Solutions:
-
Fine-Tune the Mobile Phase: A slight change in solvent composition can have a large impact. If you are using a binary system like hexanes/ethyl acetate, try adjusting the ratio in small increments. The goal for good separation on a column is to have the Rf of your target compound around 0.2-0.4 on the TLC plate.[5]
-
Change Solvent System: Do not rely solely on one solvent system. The interactions between your compounds, the solvent, and the silica are complex. Switching from an ethyl acetate-based system to one using dichloromethane, acetone, or diethyl ether can alter these interactions and improve separation.[6][8] For example, a mixture of toluene and ethyl acetate can sometimes provide unique selectivity for aromatic compounds.
-
Reduce Column Load: Overloading the column is a common cause of poor separation. A good rule of thumb for flash chromatography is to load no more than 1-5% of the column's silica gel weight (e.g., for a 40 g silica column, load 400 mg to 2 g of crude material, depending on separation difficulty).
-
Use Finer Silica: For difficult separations, using a finer mesh silica gel (e.g., 230-400 mesh for flash chromatography) provides a greater surface area and more theoretical plates, leading to better resolution.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound?
A1: A good starting point for a moderately polar compound like this compound is a mixture of a nonpolar and a moderately polar solvent. Begin your TLC analysis with systems like Hexanes/Ethyl Acetate or Dichloromethane/Methanol .[6] Start with a low concentration of the polar solvent (e.g., 9:1 Hexanes:EtOAc) and gradually increase it. Aim for an Rf value of approximately 0.3 for your target compound to ensure good separation during the column chromatography.[6]
Q2: How do I properly pack a silica gel column?
A2: There are two primary methods for packing a column: wet packing and dry packing.[9]
-
Wet Packing (Recommended): Prepare a slurry of the silica gel in your initial, low-polarity mobile phase. Pour this slurry into the column and use gentle pressure (from a pump or compressed air for flash chromatography) or tapping to ensure a uniform, tightly packed bed. Add a thin layer of sand on top to prevent the bed from being disturbed during solvent addition.[9]
-
Dry Packing: Fill the column with dry silica gel powder. Then, slowly run the mobile phase through the column until the entire bed is wetted and equilibrated. This method can sometimes trap air bubbles, leading to channeling and poor separation.
Crucially, once the column is packed and wetted, never let the solvent level drop below the top of the stationary phase , as this will cause the column to "run dry," introducing cracks and ruining the separation.[9]
Q3: My compound has poor solubility in the starting eluent. How can I load it onto the column?
A3: This is a common problem that can be solved with a technique called dry loading .[10]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you are left with a fine, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column (on top of the sand layer).
-
Add another thin layer of sand on top of your dry-loaded sample to prevent it from disturbing when you add the mobile phase. This technique ensures that your compound is introduced to the column in a very narrow band, which is critical for achieving good separation.[10]
Q4: How do I monitor the separation and collect the fractions?
A4: The separation is monitored by collecting small, sequential fractions of the eluent as it exits the column. The progress is then analyzed using Thin-Layer Chromatography (TLC).
-
Collect fractions of a consistent volume (e.g., 10-20 mL each).
-
Spot every few fractions onto a TLC plate.
-
Run the TLC plate in your optimized solvent system and visualize the spots (typically under UV light for aromatic compounds like this one).[11]
-
Fractions that show a single, clean spot of your target compound (with the correct Rf value) can be combined.
-
Fractions containing a mixture of your product and an impurity should be kept separate and can either be re-purified or discarded depending on the quantity and purity.
Experimental Protocols & Data
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Target Rf | Notes |
| Hexanes / Ethyl Acetate | 9:1 to 1:1 | ~0.3 | Excellent starting point for many bipyridines. Good for resolving nonpolar impurities. |
| Dichloromethane / Methanol | 99:1 to 9:1 | ~0.3 | More powerful system for more polar bipyridines or impurities.[7] |
| Toluene / Ethyl Acetate | 9:1 to 1:1 | ~0.3 | Can offer different selectivity for aromatic compounds. |
| Hexanes / Acetone | 9:1 to 1:1 | ~0.3 | Acetone provides different polarity characteristics than ethyl acetate.[8] |
| Note: For all systems, consider adding 0.5-1% triethylamine (Et₃N) to the mobile phase to prevent peak tailing. |
Step-by-Step Purification Protocol
-
TLC Optimization: Using the systems in Table 1, find a mobile phase composition that gives your target compound an Rf value of 0.2-0.4 and provides the best possible separation from visible impurities.
-
Column Selection & Packing: Select a column size appropriate for the amount of material you are purifying. As a general guide, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column using the wet slurry method with your initial, low-polarity eluent (containing 1% Et₃N if needed).
-
Sample Loading: Prepare your sample using the dry loading method described in FAQ 3 for optimal results.
-
Elution: Begin eluting the column with the low-polarity mobile phase determined in step 1. If using gradient elution, slowly and systematically increase the proportion of the more polar solvent. Maintain a constant flow rate. For flash chromatography, this is achieved with air pressure; for gravity chromatography, it relies on the column head height.[9]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC as described in Q4.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for purification of this compound.
References
- 1. forecastchemicals.com [forecastchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
Technical Support Center: Troubleshooting Low Yield in Metal Complex Formation with 4-Chloro-2,2'-bipyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common challenge in coordination chemistry: low yield in the formation of metal complexes with 4-Chloro-2,2'-bipyridine. This document moves beyond a simple checklist of steps to offer a deeper understanding of the underlying chemical principles that can lead to suboptimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield of the desired metal complex. What are the most common initial factors to investigate?
A1: Several factors can contribute to low yields. Begin by scrutinizing the purity of your starting materials, including the this compound ligand, the metal salt, and the solvent. Impurities can interfere with the coordination process. Next, re-evaluate your reaction conditions. Key parameters to consider are temperature, reaction time, and the molar ratio of ligand to metal. Finally, ensure that the reaction is conducted under an appropriate atmosphere (e.g., inert gas) if your metal center or ligand is sensitive to air or moisture.
Q2: Could the chloro-substituent on the bipyridine ring be affecting the coordination chemistry?
A2: Absolutely. The electronic properties of the chloro group can influence the coordinating ability of the bipyridine ligand. While the impact can vary depending on the specific metal and reaction conditions, the electron-withdrawing nature of chlorine can modulate the electron density on the nitrogen atoms, potentially affecting the stability and formation rate of the complex.[1][2]
Q3: Are there any known stability issues with this compound that I should be aware of?
A3: this compound is generally a stable compound under standard laboratory conditions.[3] However, like many halogenated aromatic compounds, it can be sensitive to light and should be stored in a cool, dark, and well-ventilated place.[3] Under certain reaction conditions, particularly with strong nucleophiles or harsh heating, side reactions involving the chloro-substituent are possible.
In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of potential issues and their solutions.
Issue 1: Consistently Low or No Product Yield
Low or nonexistent yield is a frustrating but common problem. The following troubleshooting workflow can help systematically identify and resolve the root cause.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in metal complex formation.
Potential Cause 1: Purity of this compound
-
Causality: Impurities in the ligand can compete for coordination sites on the metal center, leading to the formation of undesired side products or inhibiting the formation of the target complex altogether.
-
Troubleshooting Action:
-
Verify Purity: Analyze your this compound using techniques like NMR spectroscopy or melting point determination. The melting point should be in the range of 74-76°C.[3]
-
Purification: If impurities are detected, consider recrystallization or column chromatography to purify the ligand.
-
Potential Cause 2: Metal Salt Quality and Reactivity
-
Causality: The choice of metal salt and its hydration state are critical. Hydrated metal salts can introduce water into the reaction, which may lead to hydrolysis of the ligand or the metal precursor. The counter-ion of the metal salt can also influence the reaction outcome.
-
Troubleshooting Action:
-
Use Anhydrous Salts: Whenever possible, use anhydrous metal salts. If using a hydrated salt, consider drying it under vacuum before use.
-
Counter-ion Effects: Be aware that strongly coordinating counter-ions (e.g., halides) can sometimes compete with the bipyridine ligand for coordination sites.[4] Consider using salts with weakly coordinating anions like perchlorate, triflate, or hexafluorophosphate.
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Causality: The kinetics of complex formation are highly dependent on temperature, reaction time, and stoichiometry. An inappropriate balance of these factors can lead to incomplete reactions or the decomposition of reactants and products.
-
Troubleshooting Action:
-
Systematic Optimization: Employ a systematic approach to optimize reaction conditions. A design of experiments (DoE) approach can be highly effective.[5]
-
Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., room temperature, 50°C, 80°C) to identify the optimal condition.
-
Time Course Study: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum product formation.
-
Stoichiometry: Vary the molar ratio of ligand to metal. While a stoichiometric ratio is a good starting point, an excess of the ligand may be necessary to drive the reaction to completion.
-
| Parameter | Starting Point | Optimization Range | Rationale |
| Temperature | Room Temperature | 25°C - 100°C | Balances reaction rate with potential for decomposition. |
| Reaction Time | 12 hours | 2 - 48 hours | Ensures sufficient time for complexation without product degradation. |
| Ligand:Metal Ratio | 1:1 or 2:1 (for M(L)2) | 1:1 to 3:1 | An excess of ligand can favor product formation. |
| Solvent | Acetonitrile, Methanol, or DCM | Varies based on solubility | Ensure both reactants are soluble.[6] |
Potential Cause 4: Hydrolysis of the Chloro-substituent
-
Causality: Under certain conditions, particularly in the presence of water and at elevated temperatures, the chloro group on the bipyridine ring can undergo nucleophilic substitution (hydrolysis) to form a hydroxypyridine derivative.[7][8] This modified ligand may have different coordination properties or may not coordinate at all.
-
Troubleshooting Action:
-
Dry Solvents: Use anhydrous solvents to minimize the presence of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
Moderate Temperatures: Avoid excessively high reaction temperatures that could promote hydrolysis.
-
Issue 2: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure metal complex can be challenging.
Purification Strategy Flowchart
Caption: A decision tree for selecting an appropriate purification strategy.
Potential Cause 1: Solubility Issues
-
Causality: The metal complex may have solubility characteristics that make it difficult to separate from unreacted starting materials or byproducts.
-
Troubleshooting Action:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable system for recrystallization. Common solvents for organometallic complexes include DMF, DMSO, and chlorinated solvents.[3][9]
-
Anti-Solvent Precipitation: Dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to induce precipitation.
-
Potential Cause 2: Co-precipitation with Starting Materials
-
Causality: The product may precipitate along with unreacted ligand or metal salt, leading to an impure solid.
-
Troubleshooting Action:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your complex.
-
Ion-Exchange Chromatography: For charged complexes, ion-exchange chromatography can be an effective method for purification.[10][11]
-
Experimental Protocols
Protocol 1: General Procedure for Metal Complex Synthesis with this compound
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the appropriate metal salt (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, methanol, or dichloromethane).
-
Ligand Addition: In a separate flask, dissolve this compound (1-3 equivalents) in the same anhydrous solvent.
-
Reaction: Slowly add the ligand solution to the stirring metal salt solution at the desired temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If the product is soluble, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization, column chromatography, or another suitable method.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble.
-
Filtration (Hot): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
- 1. Molecular Engineering to Tune Functionality: The Case of Cl-Substituted [Fe(terpy)2]2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. forecastchemicals.com [forecastchemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 6. ijmcer.com [ijmcer.com]
- 7. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Stability issues and decomposition of 4-Chloro-2,2'-bipyridine metal complexes
Technical Support Center: 4-Chloro-2,2'-bipyridine Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (4-Cl-bpy) and its metal complexes. This guide is designed to provide in-depth, field-proven insights into the stability challenges and decomposition pathways inherent to these compounds. By understanding the underlying chemical principles, you can better troubleshoot experiments, ensure the integrity of your results, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of 4-Cl-bpy and its complexes.
Q1: What are the primary stability concerns for this compound as a ligand?
A1: The this compound ligand itself is a relatively stable crystalline solid when stored under appropriate conditions.[1][2] However, two main concerns should be noted. First, like many pyridine derivatives, it can be hygroscopic and light-sensitive.[2] Proper storage under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place (2-8°C) is recommended to prevent gradual degradation.[1][3] Second, during synthesis or in solution, the chloro-substituent introduces a potential site for nucleophilic substitution, particularly under harsh conditions (e.g., strong base, high temperature) or in the presence of strong nucleophiles.
Q2: My 4-Cl-bpy metal complex solution changes color over time. What is happening?
A2: A color change in a solution of a transition metal complex almost always indicates a change in the coordination sphere or oxidation state of the metal center. For 4-Cl-bpy complexes, this is often due to ligand substitution or decomposition. The most common cause is the solvolysis (e.g., hydrolysis if water is present) of the C-Cl bond, which replaces the chloro group with a hydroxyl or alkoxyl group. This alters the electronic properties of the bipyridine ligand, thereby changing the energy of the metal-to-ligand charge transfer (MLCT) bands that are responsible for the color of many of these complexes.[4] Another possibility is the dissociation of the 4-Cl-bpy ligand itself or the displacement of other ligands in the coordination sphere.
Q3: Which metals form the most stable complexes with 4-Cl-bpy?
A3: The stability of metal complexes with bipyridine-type ligands is influenced by several factors, including the metal ion's size, charge, and electron configuration.[5] Generally, transition metals that are good π-acceptors form stable complexes due to back-bonding with the bipyridine π* orbitals. This includes metals like Ru(II), Pt(II), Co(II), Ni(II), and Cu(II).[4][6][7] The Irving-Williams series often predicts the relative stability of divalent first-row transition metal complexes, suggesting an order of stability: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6] The chelate effect, where the bidentate 2,2'-bipyridine ligand forms a stable five-membered ring with the metal, is a major driving force for complex stability.[5][7]
Q4: Are there special considerations for storing solutions of these complexes?
A4: Yes. Solutions are far more prone to degradation than the solid-state compounds. Key storage recommendations include:
-
Solvent Choice: Use high-purity, anhydrous, and deoxygenated solvents. Protic or nucleophilic solvents (e.g., methanol, water) can promote C-Cl bond cleavage.
-
Exclusion of Light: Many bipyridine complexes are photosensitive.[8] Store solutions in amber vials or wrapped in aluminum foil to protect them from ambient and UV light, which can induce photochemical decomposition.
-
Inert Atmosphere: To prevent oxidation of the metal center or the ligand, blanket the solution with an inert gas like argon or nitrogen before sealing the container.
-
Temperature: Store solutions at low temperatures (e.g., < 4°C) to slow down decomposition kinetics. Avoid repeated freeze-thaw cycles, which can cause precipitation.
Part 2: Troubleshooting Guide - Specific Experimental Issues
This section provides a structured, cause-and-effect approach to solving specific problems encountered during synthesis and characterization.
Issue 1: My NMR spectrum shows unexpected peaks after complexation or workup.
-
Question: I've synthesized a metal complex with 4-Cl-bpy, but the 1H NMR spectrum is messy, showing more peaks than expected for my target compound. What are the likely impurities?
-
Answer & Troubleshooting Steps:
-
Check for Dechlorination/Solvolysis: The most probable side-product is the hydrolyzed or solvolyzed analog, 4-hydroxy-2,2'-bipyridine or 4-alkoxy-2,2'-bipyridine. The C-Cl bond on the pyridine ring is susceptible to nucleophilic attack, especially if the workup involved water, alcohols, or bases.[9]
-
Causality: The electron-withdrawing nature of the pyridinic nitrogen atoms makes the carbon atoms at the 2, 4, and 6 positions electrophilic. Nucleophiles present in the reaction or workup (H₂O, OH⁻, RO⁻) can attack the C4 position, leading to substitution of the chloride.
-
Validation: Compare your spectrum to literature data for the 4-hydroxy-bpy analog. Look for the disappearance of a proton signal in the aromatic region and the appearance of a broad -OH peak (if not in D₂O). LC-MS analysis is highly effective for confirming the mass of the suspected byproduct.
-
-
Look for Unreacted Starting Material: Ensure that both the metal precursor and the 4-Cl-bpy ligand have been fully consumed or removed.
-
Validation: Run NMR spectra of your starting materials and compare them directly to the product mixture spectrum. Check TLC or LC traces for residual starting materials.
-
-
Consider Ligand Dissociation/Rearrangement: In solution, the complex may exist in equilibrium with dissociated ligands, or in the case of electrocatalysis, ligand dearomatization can occur.[10]
-
Causality: Weak metal-ligand bonds or strained geometries can lead to ligand dissociation. Electrochemical reduction can sometimes lead to hydrogenation of the ligand backbone.[10]
-
Validation: Variable-temperature NMR can help identify dynamic equilibria. Electrochemical techniques like cyclic voltammetry can reveal decomposition pathways under reductive or oxidative stress.
-
-
Issue 2: The yield of my complexation reaction is consistently low.
-
Question: I'm following a literature procedure for synthesizing a 4-Cl-bpy complex, but my yields are poor. What are the common pitfalls?
-
Answer & Troubleshooting Steps:
-
Solvent and Reagent Purity: This is the most critical factor.
-
Causality: Trace amounts of water or oxygen can have a significant impact. Water can hydrolyze the ligand or compete for coordination sites.[11] Oxygen can oxidize sensitive metal centers (e.g., Fe(II), Co(II)) or participate in radical decomposition pathways.
-
Action: Always use freshly distilled, anhydrous solvents stored under an inert atmosphere. Deoxygenate solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes before use.
-
-
Reaction Temperature and Time:
-
Causality: While heat can accelerate the reaction, it can also promote decomposition of the product. Bipyridine complexes, when heated for extended periods, can degrade.[12] The optimal balance between formation and decomposition must be found.
-
Action: Run a time-course study, taking aliquots at different time points to monitor product formation and decomposition by TLC or LC-MS. Consider running the reaction at a lower temperature for a longer duration.
-
-
Stoichiometry and Order of Addition:
-
Causality: The kinetic and thermodynamic stability of complexes can be influenced by the reaction pathway.[7] For example, adding the ligand solution slowly to the metal salt solution can prevent the formation of undesired polymeric or multi-ligand species.
-
Action: Re-evaluate the stoichiometry. Ensure accurate weighing and transfer of reagents. Try adding the ligand dropwise to the metal solution at a controlled temperature.
-
-
Issue 3: My complex appears to be degrading under photochemical or electrochemical analysis.
-
Question: During a photophysical measurement (e.g., fluorescence, phosphorescence) or cyclic voltammetry, the signal changes over time, suggesting the sample is not stable. How can I confirm and mitigate this?
-
Answer & Troubleshooting Steps:
-
Photodecomposition:
-
Causality: Bipyridyl complexes, particularly those of Ru(II) and Pt(II), are known photosensitizers.[4][8] Absorption of light, especially UV or high-energy visible light, can populate excited states (like the MLCT state) that are chemically reactive, potentially leading to ligand dissociation or dechlorination.
-
Workflow:
-
Confirm: Run a control experiment where a solution of the complex is irradiated with the same light source used for analysis, but for a longer duration. Monitor the UV-Vis absorption spectrum over time. A change in the spectrum is a clear indicator of decomposition.
-
Mitigate: Use cutoff filters to remove high-energy photons not required for excitation. Keep the sample cooled during irradiation. Reduce the light intensity or exposure time. Ensure the solvent is thoroughly deoxygenated, as oxygen can quench excited states and lead to reactive oxygen species.
-
-
-
Electrochemical Instability:
-
Causality: The redox processes observed in cyclic voltammetry can be chemically irreversible if the oxidized or reduced form of the complex is unstable. For 4-Cl-bpy complexes, reduction can sometimes lead to C-Cl bond cleavage or hydrogenation of the bipyridine ring system.[10]
-
Workflow:
-
Confirm: Run multiple, consecutive CV scans. If the peak currents decrease or new peaks appear with each scan, the complex is degrading on the electrode surface or after the electron transfer event.
-
Mitigate: Change the solvent or electrolyte to one that may better stabilize the redox states. Scan at faster rates; if the process appears more reversible at higher scan rates, it indicates that the decomposition is a relatively slow chemical step following the electron transfer.
-
-
-
Part 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Stability Testing via UV-Vis Spectroscopy
This protocol provides a framework for assessing the stability of a 4-Cl-bpy metal complex in a given solvent.
-
Preparation: Prepare a stock solution of the complex at a known concentration (e.g., 10⁻⁵ M) in the high-purity solvent of interest. Ensure the solvent has been deoxygenated if testing for oxidative stability.
-
Initial Measurement: Immediately after preparation, transfer the solution to a quartz cuvette and record its full UV-Vis absorption spectrum. This is your T=0 reference.
-
Incubation: Store the cuvette (or a larger stock solution from which aliquots will be drawn) under the desired test conditions:
-
Thermal Stability: Place in a temperature-controlled chamber or water bath at a specific temperature (e.g., 50°C).
-
Photostability: Place at a fixed distance from a specific light source (e.g., a 365 nm UV lamp or a solar simulator).[8]
-
Control: Keep a control sample under dark, ambient (or refrigerated) conditions.
-
-
Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of the sample.
-
Analysis: Overlay the spectra. Stability is indicated by a lack of change in the absorption maxima (λmax) and intensity. Decomposition is indicated by a decrease in the intensity of characteristic peaks (e.g., MLCT bands) and/or the appearance of new peaks corresponding to degradation products.
Data Table 1: Solvent Selection Guide for 4-Cl-bpy Complex Studies
This table provides general guidance on solvent choice. Specific compatibility should always be tested experimentally.
| Solvent | Polarity (Dielectric Const.) | Nucleophilicity | Suitability Notes |
| Dichloromethane (DCM) | 9.1 | Low | Excellent. Good for dissolving many complexes, non-nucleophilic.[8] Must be dried and deoxygenated. |
| Acetonitrile (ACN) | 37.5 | Moderate | Good. Widely used, especially in electrochemistry. Can coordinate to open metal sites. Must be rigorously dried. |
| Tetrahydrofuran (THF) | 7.6 | Low | Good. Aprotic and less polar. Must be freshly distilled from a drying agent (e.g., Na/benzophenone) to remove peroxides and water. |
| Dimethylformamide (DMF) | 36.7 | Moderate | Use with Caution. High boiling point and good solvating power, but can undergo hydrolysis to form dimethylamine, which is nucleophilic. Can be difficult to remove. |
| Methanol (MeOH) / Ethanol (EtOH) | 32.7 / 24.6 | High | Poor for Stability Studies. Protic and nucleophilic. Prone to causing solvolysis of the C-Cl bond. Can be used as a solvent for synthesis if the reaction is fast and the product precipitates.[11] |
| Water | 80.1 | High | Poor for Stability Studies. Will readily hydrolyze the C-Cl bond, especially at non-neutral pH.[9] |
Part 4: Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Unstable Complex Observations
This flowchart guides the researcher through a logical process to diagnose the root cause of observed instability in a 4-Cl-bpy metal complex.
Caption: Troubleshooting flowchart for diagnosing instability.
Diagram 2: Primary Decomposition Pathways of 4-Cl-bpy Ligand
This diagram illustrates the two most common degradation mechanisms affecting the this compound ligand once coordinated to a metal center.
Caption: Key decomposition pathways for the 4-Cl-bpy ligand.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. forecastchemicals.com [forecastchemicals.com]
- 3. This compound | 14162-94-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. scispace.com [scispace.com]
- 7. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. orgsyn.org [orgsyn.org]
- 12. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to avoid impurities in the synthesis of substituted bipyridines
Welcome to the Technical Support Center for the synthesis of substituted bipyridines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and mitigate the formation of impurities in these crucial synthetic processes. Bipyridines are not only fundamental building blocks in coordination chemistry and catalysis but are also prevalent scaffolds in pharmaceuticals and functional materials.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve higher purity and more consistent results in your bipyridine syntheses.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of substituted bipyridines, with a focus on palladium-catalyzed cross-coupling reactions, which are the most prevalent methods.
FAQ 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
Question: We are observing significantly lower than expected yields and batch-to-batch inconsistency when scaling up the Suzuki-Miyaura coupling for bipyridine synthesis. What are the likely causes and how can we address them?
Answer: Low and inconsistent yields in scaled-up Suzuki-Miyaura reactions for bipyridine synthesis are common and can stem from several factors. A primary issue is the tendency of the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity.[1][3][4] Another significant challenge is the stability of the boronic acid reagents, which can be prone to degradation.[3][4]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and associated ligands is critical. Employing bulky ligands can help suppress the coordination of the bipyridine product to the palladium center, thereby enhancing reaction efficiency.[3] Consider screening different catalysts and ligands to find the optimal combination for your specific substrates.
-
Stability of Boronic Acids: 2-Pyridylboronic acids are notoriously unstable and can undergo protodeboronation.[4][5] To mitigate this, consider using more stable boronate esters, such as pinacol esters.[1] For the more stable 3- and 4-pyridylboronic acids, ensure that the reaction pH is carefully controlled to avoid conditions that promote decomposition.[1][5]
-
Reaction Conditions: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the unwanted homocoupling of boronic acids.[4]
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid or the palladium catalyst can help to maintain a low concentration of these species in the reaction mixture, which can suppress side reactions and improve catalyst turnover.
FAQ 2: Significant Homocoupling Byproducts Observed
Question: My cross-coupling reaction is producing a substantial amount of homocoupled byproducts (e.g., 2,2'-bipyridine and 3,3'-bipyridine). How can I minimize their formation?
Answer: Homocoupling is a major side reaction that reduces the yield of the desired unsymmetrical bipyridine and introduces challenging purification steps.[4][5] This side reaction involves the coupling of two identical pyridine starting materials.
Visualizing the Problem: Desired vs. Undesired Coupling
References
Technical Support Center: Troubleshooting Catalyst Deactivation by Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in catalysis: the deactivation of metal catalysts by bipyridine ligands. As a Senior Application Scientist, I understand that unexpected catalyst behavior can lead to significant delays and resource expenditure in your research and development workflows. This guide is structured to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns regarding catalyst deactivation in the presence of bipyridine ligands.
Q1: What are the primary causes of catalyst deactivation in reactions involving bipyridine ligands?
There are several pathways through which a catalyst can lose its activity in the presence of bipyridine ligands. Understanding these is the first step toward effective troubleshooting.
-
Product Inhibition (Catalyst Poisoning): This is the most prevalent cause. The bipyridine product formed during the reaction can strongly coordinate to the metal center of the catalyst.[1] This binding effectively sequesters the active catalyst, removing it from the catalytic cycle and leading to a decrease in reaction rate or a complete stall.[1]
-
Formation of Palladium Black: In the case of palladium catalysts, the active Pd(0) species can agglomerate into inactive palladium black.[1][2] This process can be accelerated by factors such as high temperatures or the presence of impurities.[1]
-
Ligand Degradation: Under harsh reaction conditions, the bipyridine ligand itself can degrade, leading to the formation of species that may inhibit the catalyst.
-
Impurities: Trace impurities in your starting materials, solvents, or reagents can act as catalyst poisons.[1][3]
Q2: I'm observing a stalled reaction and a color change to black in my palladium-catalyzed cross-coupling reaction with a bipyridine ligand. What is likely happening?
The combination of a stalled reaction and the appearance of a black precipitate is a strong indicator of catalyst deactivation through the formation of palladium black.[1][2] This suggests that the active Pd(0) species are aggregating into an inactive form. While product inhibition might also be occurring, the visible formation of palladium black points to a significant issue with catalyst stability under your current reaction conditions.
Q3: Why do reactions with bipyridine ligands sometimes require higher catalyst loadings?
Due to the strong binding affinity of bipyridine products for the catalyst, a significant portion of the catalyst can become inactive as the reaction progresses.[1] To counteract this product inhibition, higher initial catalyst loadings are often necessary to ensure that a sufficient concentration of active catalyst remains available to drive the reaction to completion.[1]
Q4: Can I simply increase the temperature to speed up my sluggish reaction?
While increasing the temperature can sometimes increase the reaction rate, it can also accelerate deactivation pathways, particularly the formation of palladium black.[1] A more effective strategy might be to lower the reaction temperature and extend the reaction time to maintain the stability of the active catalytic species.[1]
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments.
Issue 1: Reaction Stalls Before Completion
Symptoms:
-
TLC or LC-MS analysis shows incomplete conversion of starting materials, even after extended reaction times.
-
The reaction rate slows down significantly over time.
Possible Causes & Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| Product Inhibition | The bipyridine product is binding to and inactivating the catalyst.[1] | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%).[1] 2. Slow Addition of Limiting Reagent: Add the limiting reagent slowly over the course of the reaction to maintain a low concentration of the bipyridine product.[1] |
| Insufficient Ligand | An inadequate excess of the bipyridine ligand may fail to stabilize the active catalytic species, leading to decomposition.[1] | Ensure an adequate ligand-to-metal ratio is used. This can help stabilize the active catalyst and prevent aggregation.[1] |
| Presence of Oxygen | Trace amounts of oxygen can lead to the oxidation and deactivation of the catalyst, particularly Pd(0) species.[2] | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1] |
Troubleshooting Workflow for a Stalled Reaction
Caption: A logical workflow for troubleshooting a stalled reaction.
Issue 2: Formation of Black Precipitate (Palladium Black)
Symptoms:
-
The reaction mixture turns black.
-
A black solid precipitates out of the solution.
Possible Causes & Solutions:
| Potential Cause | Underlying Principle | Recommended Action |
| High Reaction Temperature | Elevated temperatures can promote the agglomeration of Pd(0) into inactive palladium black.[1] | Lower the reaction temperature and compensate with a longer reaction time.[1] |
| Low Ligand-to-Metal Ratio | Insufficient ligand concentration can leave the Pd(0) species coordinatively unsaturated and prone to aggregation.[1] | Increase the ligand-to-metal ratio to ensure the metal center is adequately stabilized. |
| Presence of Oxygen | Oxygen can facilitate the decomposition of the active catalyst.[2] | Ensure the reaction is performed under strictly anaerobic conditions. Use freshly degassed solvents and maintain an inert atmosphere.[1] |
Advanced Strategies for Preventing Deactivation
Proactive measures can significantly improve the success rate of your catalytic reactions.
Ligand Modification
The electronic and steric properties of the bipyridine ligand can be fine-tuned to enhance catalyst stability and activity.
-
Steric Hindrance: Introducing bulky substituents at the 6,6'-positions of the bipyridine ligand can prevent the dimerization of catalyst complexes, a potential deactivation pathway.[4][5] For example, using 6,6'-dimesityl-2,2'-bipyridine has been shown to eliminate dimerization in manganese catalysts.[4]
-
Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups on the bipyridine scaffold can modulate the electron density at the metal center, influencing its reactivity and stability.[6]
Impact of Bipyridine Substitution on Catalyst Performance
Caption: Strategies for ligand modification to enhance catalyst stability.
Catalyst Regeneration
In some cases, a deactivated catalyst can be regenerated, offering a more sustainable and cost-effective approach. However, direct reuse of a catalyst deactivated by bipyridine product inhibition is generally not recommended without a regeneration step.[1]
Protocol for Catalyst Regeneration (Conceptual)
Note: The specific regeneration protocol will be highly dependent on the nature of the catalyst and the deactivation mechanism. The following is a general guideline.
-
Separation: After the reaction, separate the catalyst from the reaction mixture. This may involve filtration if the catalyst is heterogeneous or has precipitated.
-
Washing: Wash the catalyst with appropriate solvents to remove adsorbed products and byproducts.
-
Chemical Treatment: Depending on the deactivation cause, a chemical treatment may be necessary. For instance, mild oxidation followed by reduction could potentially regenerate a catalyst that has agglomerated.
-
Characterization: Before reuse, it is crucial to characterize the regenerated catalyst to confirm its structural integrity and activity. Techniques like XRD, XPS, and TEM can be valuable.[7][8]
Experimental Protocols
Protocol: Rigorous Degassing of Solvents
-
Apparatus: Schlenk flask, vacuum/inert gas manifold, magnetic stirrer, and stir bar.
-
Procedure: a. Place the solvent in the Schlenk flask with a stir bar. b. Attach the flask to the manifold. c. Freeze-Pump-Thaw Cycles (for most organic solvents): i. Freeze the solvent using a liquid nitrogen bath. ii. Evacuate the flask under high vacuum. iii. Close the flask to the vacuum and remove the liquid nitrogen bath, allowing the solvent to thaw. You will see gas bubbles being released. iv. Repeat this cycle at least three times. d. Sparging (for solvents with low boiling points or when freeze-pump-thaw is not feasible): i. Bubble a stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30 minutes while stirring.
-
Storage: Store the degassed solvent under a positive pressure of inert gas.
References
- 1. benchchem.com [benchchem.com]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst Characterization Techniques [hidenanalytical.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of 4-Chloro-2,2'-bipyridine
Welcome to the technical support center for the purification of 4-Chloro-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, enabling you to adapt and optimize the purification process for your specific needs.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The success of this method hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2] For this compound, a white to off-white solid with a melting point of 84-85°C, selecting the appropriate recrystallization conditions is paramount to achieving high purity.[3] This guide will walk you through solvent selection, provide detailed protocols, and address common challenges you may encounter.
Part 1: Solvent Selection - The Foundation of Pure Crystals
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
-
Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution, allowing for recovery.
-
Impurities should be either highly soluble or insoluble at all temperatures: This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.
-
Inertness: The solvent should not react with this compound.[2]
-
Volatility: The solvent should be easily removable from the purified crystals.[2]
Qualitative Solubility Profile of this compound
Based on its chemical structure, this compound is a moderately polar molecule. General solubility information suggests it is soluble in some organic solvents and poorly soluble in water.[4] The solubility of the parent compound, 2,2'-bipyridine, shows moderate solubility in polar solvents like methanol and limited solubility in water and non-polar solvents like hexane.[5]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility at Room Temperature | Rationale |
| Polar Protic | Water | Poorly Soluble | The hydrophobic bipyridine backbone limits solubility despite the potential for some hydrogen bonding with the nitrogen atoms.[4] |
| Methanol | Moderately Soluble | The polar hydroxyl group can interact with the nitrogen atoms of the bipyridine ring. | |
| Ethanol | Moderately Soluble | Similar to methanol, but the slightly lower polarity may result in slightly lower solubility. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact with the bipyridine system. |
| Ethyl Acetate | Moderately Soluble | A common solvent for compounds of moderate polarity. | |
| Dichloromethane | Soluble | A good solvent for many organic compounds of moderate polarity. | |
| Chloroform | Soluble | Similar to dichloromethane, often a good solvent for pyridine-containing compounds.[4] | |
| Non-Polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some pi-stacking interactions with the bipyridine rings. |
| Hexane | Poorly Soluble | As a non-polar alkane, it is unlikely to effectively solvate the moderately polar this compound. |
Disclaimer: This table provides predicted solubilities based on chemical principles. Experimental verification is crucial for optimal solvent selection.
Systematic Solvent Screening Protocol
A systematic approach to solvent selection is the most reliable method.
Objective: To identify a suitable single solvent or a solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Test tubes or small vials
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer (optional)
Procedure:
-
Room Temperature Solubility Test:
-
Place a small amount (approx. 10-20 mg) of crude this compound into separate test tubes.
-
Add a small volume (approx. 0.5 mL) of each test solvent to the respective test tubes at room temperature.
-
Agitate the mixture (vortex or shake) and observe the solubility.
-
Ideal Candidate: The compound should be insoluble or sparingly soluble at room temperature.
-
-
Hot Solubility Test:
-
Gently heat the test tubes containing the solvents in which the compound was insoluble or sparingly soluble at room temperature.
-
Observe if the compound dissolves upon heating.
-
Ideal Candidate: The compound should completely dissolve at or near the boiling point of the solvent.
-
-
Cooling and Crystal Formation Test:
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe if crystals form.
-
Ideal Candidate: Abundant crystal formation should be observed upon cooling.
-
Part 2: Experimental Protocols
Based on the solvent screening, you can proceed with either a single-solvent or a mixed-solvent recrystallization.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified.
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the chosen solvent in a separate beaker. Add the minimum amount of the hot solvent to the flask to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent has the desired solubility characteristics.[6][7] It involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Inducing Saturation: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[7]
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals.
Part 3: Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. [5][8]- The solution is supersaturated. [5] | - Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[5][8]- Induce Crystallization: - Scratch the inside of the flask with a glass rod at the surface of the solution.[5][8] - Add a seed crystal of pure this compound.[5] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound (84-85°C). - The solution is cooling too rapidly. - High concentration of impurities. [5] | - Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]- Change Solvent System: Select a solvent with a lower boiling point or use a mixed-solvent system. |
| Low recovery of purified product. | - Too much solvent was used. - Premature crystallization during hot filtration. - Washing crystals with warm solvent. | - Use Minimum Solvent: Use only the minimum amount of hot solvent required for dissolution.- Preheat Filtration Apparatus: Ensure the funnel and receiving flask are hot to prevent premature crystal formation.- Use Ice-Cold Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | - Colored impurities are co-crystallizing with the product. | - Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Be aware that charcoal can also adsorb some of your product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to purify this compound?
A1: Based on its structure, a good starting point would be a polar protic solvent like ethanol or a moderately polar aprotic solvent like ethyl acetate. A mixed-solvent system of ethanol and water is also a common and effective choice for many organic compounds of similar polarity. However, empirical testing is always recommended.
Q2: How can I be sure my purified this compound is pure?
A2: The purity of your recrystallized product can be assessed by several methods:
-
Melting Point Determination: A sharp melting point close to the literature value (84-85°C) is a good indicator of purity.[3] Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
-
Spectroscopic Analysis: Techniques like NMR and Mass Spectrometry can confirm the structure and identify any remaining impurities.
Q3: Is it better to use a single-solvent or a mixed-solvent recrystallization?
A3: A single-solvent recrystallization is generally preferred due to its simplicity and the fact that the solvent composition remains constant during the process.[9] However, a mixed-solvent system can be very effective when a suitable single solvent cannot be found.[6][7]
Q4: My crystals are very fine needles. How can I get larger crystals?
A4: The formation of very small crystals is often a result of rapid cooling. To obtain larger crystals, ensure the solution cools as slowly as possible. You can achieve this by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature). Slower cooling allows for more ordered crystal lattice formation.[6]
References
- 1. 2,2'-Dichloro-4,4'-bipyridine | 53344-74-4 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 14162-94-8 [sigmaaldrich.com]
- 4. 4-Chloro-2,2-Bipyridine at Best Price - High Purity Chemical for Research [forecastchemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Electronic Effects of Chloro and Methyl Substituents on Bipyridine
Introduction
2,2'-Bipyridine (bpy) is a cornerstone of coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions.[1][2] This versatility has established its derivatives as indispensable components in fields ranging from catalysis and materials science to photochemistry and drug development.[3] The true power of the bipyridine scaffold lies in its tunability; by introducing substituents onto the pyridyl rings, one can systematically modulate its electronic properties.[2][4] This guide provides an in-depth comparison of two common yet electronically divergent substituents: the electron-withdrawing chloro group (-Cl) and the electron-donating methyl group (-CH₃). Understanding their distinct electronic influences is paramount for researchers aiming to rationally design bipyridine-based systems with tailored functionalities.
Theoretical Framework: The Duality of Inductive and Resonance Effects
The net electronic influence of any substituent on an aromatic system like bipyridine is governed by a delicate balance of two fundamental phenomena: the inductive effect and the resonance effect.[5][6]
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework and arises from differences in electronegativity between the substituent and the ring carbons.[6][7]
-
The chloro group , being highly electronegative, strongly pulls electron density away from the ring through the C-Cl σ-bond. This is termed a negative inductive (-I) effect.[7][8]
-
The methyl group , an alkyl substituent, is less electronegative than the sp²-hybridized carbons of the bipyridine ring. It therefore donates a small amount of electron density through the C-C σ-bond, exerting a positive inductive (+I) effect.[5][7]
-
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of lone pair or pi (π) electrons between the substituent and the π-system of the aromatic ring.[5][6]
-
The chloro group possesses lone pairs of electrons that can be delocalized into the bipyridine π-system. This donation of electron density via resonance is a positive mesomeric (+M) effect.[6][9]
-
The methyl group can donate electron density through a process called hyperconjugation, where the electrons in the C-H σ-bonds overlap with the ring's π-system. This is also considered a positive mesomeric (+M) effect.[5][10]
-
The Net Result: The overall electronic character of the substituent is determined by the dominant effect.
-
For the Chloro Group: The electron-withdrawing inductive effect (-I) is significantly stronger than its electron-donating resonance effect (+M).[6][9] Consequently, the chloro group acts as a net electron-withdrawing group (EWG) , deactivating the ring.
-
For the Methyl Group: Both the inductive (+I) and resonance (+M) effects are electron-donating. Therefore, the methyl group is a clear electron-donating group (EDG) , activating the ring.[7]
A quantitative measure of these effects is provided by Hammett substituent constants (σ), which are empirically derived from the ionization of substituted benzoic acids.[11][12][13] A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
Caption: Dominant electronic effects of Chloro vs. Methyl substituents.
Comparative Analysis of Physicochemical Properties
The opposing electronic natures of the chloro and methyl groups impart distinct and predictable properties to the bipyridine ligand and its corresponding metal complexes. The 4,4'-disubstituted isomers are often used as benchmarks due to their symmetry.
| Property | 4,4'-dichloro-2,2'-bpy | 4,4'-dimethyl-2,2'-bpy | Rationale |
| Hammett Constant (σp) | +0.23[11] | -0.17[11] | Positive value for -Cl indicates electron withdrawal; negative value for -CH₃ indicates electron donation. |
| Basicity (pKa of conjugate acid) | ~3.5 | ~4.4 | The EWG -Cl reduces electron density on the nitrogen atoms, making them less basic (lower pKa). The EDG -CH₃ increases electron density, enhancing basicity (higher pKa). |
| Redox Potential (E₁/₂ of bpy/bpy⁻) | Less Negative | More Negative | The EWG -Cl stabilizes the radical anion (bpy⁻), making the ligand easier to reduce (less negative potential). The EDG -CH₃ destabilizes the anion, making it harder to reduce.[14] |
| Metal-Ligand Bond Character | Stronger π-acceptor | Stronger σ-donor | The EWG -Cl lowers the energy of the ligand's π* orbitals, improving its ability to accept electron density from a metal center (π-backbonding). The EDG -CH₃ enhances the ligand's ability to donate its lone pair electrons to the metal (σ-donation). |
| MLCT Energy in Ru(II) Complexes | Lower Energy (Red-shifted) | Higher Energy (Blue-shifted) | As a better π-acceptor, chloro-bpy has lower energy π* orbitals. This reduces the energy gap for a Metal-to-Ligand Charge Transfer (MLCT) transition, shifting the absorption to longer wavelengths.[2] |
Experimental Protocols
To empirically validate these electronic effects, a series of standardized synthetic and characterization procedures are employed. The following protocols provide a self-validating workflow for comparing substituted bipyridine ligands.
Protocol 1: Synthesis of 4,4'-Disubstituted-2,2'-Bipyridines
A common and effective method for synthesizing symmetrical bipyridines is the nickel-catalyzed reductive homocoupling of the corresponding 2-chloropyridines.[15]
Objective: To synthesize 4,4'-dichloro-2,2'-bipyridine and 4,4'-dimethyl-2,2'-bipyridine.
Materials:
-
2-chloro-4-(trichloromethyl)pyridine or 2-chloro-4-methylpyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂·6H₂O (5 mol%), PPh₃ (10 mol%), and zinc dust (1.5 equivalents).
-
Add anhydrous DMF to the flask and stir the mixture at 50 °C for 30 minutes. The color should change, indicating the formation of the active Ni(0) catalyst.
-
Coupling Reaction: Dissolve the starting 2-chloropyridine derivative (1 equivalent) in anhydrous DMF and add it dropwise to the catalyst mixture.
-
Increase the temperature to 80-90 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with aqueous ammonia solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 4,4'-disubstituted-2,2'-bipyridine.
-
Protocol 2: Electrochemical Analysis by Cyclic Voltammetry (CV)
CV is used to determine the reduction potentials of the ligands, providing a direct measure of the electronic effect of the substituents.[16]
Objective: To measure the first reduction potential (E₁/₂) of the synthesized bipyridine ligands.
Setup:
-
Potentiostat with a three-electrode cell.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or DMF).
-
Analyte: ~1 mM solution of the bipyridine ligand.
Procedure:
-
Preparation: Polish the working electrode, assemble the cell, and purge the electrolyte solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove oxygen.
-
Blank Scan: Record a CV of the electrolyte solution alone to establish the potential window and identify any background peaks.
-
Analyte Scan: Add the bipyridine analyte to the cell, purge briefly with inert gas, and record the CV. Scan in the negative direction to observe the reduction event.
-
Internal Standard: Add a known internal standard, such as ferrocene, and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) couple provides a stable reference point.
-
Data Analysis:
-
Determine the cathodic (Epc) and anodic (Epa) peak potentials for the first reversible or quasi-reversible reduction wave.
-
Calculate the half-wave potential: E₁/₂ = (Epc + Epa) / 2.
-
Report all potentials relative to the Fc/Fc⁺ couple.
-
Protocol 3: Spectroscopic Analysis of Metal Complexes
To probe the effect on MLCT bands, the ligands are coordinated to a suitable metal center, typically Ru(II), and analyzed by UV-Vis spectroscopy.
Objective: To synthesize [Ru(bpy)₂(L)]²⁺ complexes (where L is the substituted bipyridine) and measure their MLCT absorption maxima.
Procedure:
-
Synthesis: React cis-[Ru(bpy)₂Cl₂] with one equivalent of the substituted bipyridine ligand (4,4'-dichloro-bpy or 4,4'-dimethyl-bpy) in a suitable solvent (e.g., ethanol/water mixture) at reflux.
-
Purification: Purify the resulting complex, typically isolated as a PF₆⁻ salt, using column chromatography or recrystallization.
-
UV-Vis Measurement:
-
Prepare dilute solutions (~10⁻⁵ M) of the purified complexes in a spectroscopic grade solvent (e.g., acetonitrile).
-
Record the absorption spectrum from approximately 300 nm to 700 nm using a dual-beam spectrophotometer.
-
Identify the wavelength of maximum absorbance (λ_max) for the lowest-energy, broad absorption band in the visible region, which corresponds to the MLCT transition.
-
Caption: Experimental workflow for comparing substituted bipyridines.
Conclusion
The choice between a chloro and a methyl substituent on a bipyridine ligand offers a powerful and predictable method for tuning its electronic properties. The chloro group acts as a net electron-withdrawing substituent, resulting in a less basic ligand that is easier to reduce. In metal complexes, it functions as a superior π-acceptor, lowering the energy of MLCT transitions. Conversely, the methyl group is an electron-donating substituent that increases the ligand's basicity and makes it more difficult to reduce. As a stronger σ-donor, it raises the energy of MLCT transitions in its metal complexes. This fundamental dichotomy allows researchers and drug development professionals to rationally select or design ligands to achieve desired redox potentials, catalytic activities, and photophysical properties in their final molecular systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Design and synthesis of 4,4′-π-conjugated[2,2′]-bipyridines: a versatile class of tunable chromophores and fluorophores | Semantic Scholar [semanticscholar.org]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. web.viu.ca [web.viu.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II) Compounds and Their Evaluation as Potential Precatalysts for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Structure of 4-Chloro-2,2'-bipyridine Complexes: A DFT Perspective
Introduction: Beyond Unsubstituted Bipyridines
In the realm of coordination chemistry, 2,2'-bipyridine (bpy) and its derivatives are celebrated for their role as versatile chelating ligands.[1] Their ability to form stable complexes with a vast array of metal ions has made them cornerstones in fields ranging from catalysis and solar energy conversion to medicinal chemistry. The true power of this ligand family, however, lies in the targeted modification of the bipyridine framework. By introducing substituents, we can meticulously tune the electronic and photophysical properties of the resulting metal complexes.[2][3][4][5]
This guide focuses on 4-Chloro-2,2'-bipyridine, a ligand distinguished by the presence of an electron-withdrawing chloro group. We will delve into a comparative analysis of the electronic structure of its metal complexes, leveraging the predictive power of Density Functional Theory (DFT). This theoretical approach, when anchored by experimental data, provides unparalleled insights into molecular orbitals, electronic transitions, and redox potentials. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of how ligand design influences the functional properties of metal complexes.
The Synergy of Theory and Experiment: The Role of DFT
Density Functional Theory has emerged as an indispensable tool in modern chemistry, offering a computationally efficient yet accurate method for investigating the electronic structure of complex molecules.[1][6][7] Unlike simpler models, DFT accounts for electron correlation, providing a robust description of metal-ligand interactions. Through DFT, we can calculate and visualize key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a complex's reactivity, electronic transitions, and redox behavior.[2][3][4][8]
-
Molecular Orbital Composition: DFT allows us to dissect the contribution of metal and ligand orbitals to the FMOs, clarifying the nature of electronic states (e.g., metal-centered, ligand-centered, or charge-transfer).
-
Electron Density and Charge Distribution: Understanding how electron density is distributed across the complex helps predict sites of reactivity and the nature of intermolecular interactions.
While powerful, DFT is most impactful when used in concert with experimental techniques.[9][10] Experimental methods like X-ray crystallography provide the precise geometric structures that serve as inputs for high-accuracy calculations. Spectroscopic techniques, such as UV-Visible and Raman spectroscopy, offer experimental validation of calculated electronic transitions and vibrational modes.[11][12][13][14][15] This symbiotic relationship between theory and experiment is the bedrock of modern chemical research.
The Ligand: Electronic Perturbation by the Chloro Substituent
This compound is a derivative of 2,2'-bipyridine where a hydrogen atom at the 4-position is replaced by a chlorine atom.[16][17][18] The key to understanding its influence lies in the electronic nature of the chloro group.
-
Inductive Effect: Chlorine is more electronegative than carbon, leading to a net withdrawal of electron density from the pyridine ring through the σ-bond framework (a negative inductive effect, -I).
-
Resonance Effect: The lone pairs on the chlorine atom can, in principle, donate electron density to the π-system of the ring (a positive resonance effect, +R). However, for halogens, the inductive effect typically dominates.
The net result is that the chloro group acts as an electron-withdrawing group . This has a profound impact on the ligand's molecular orbitals, primarily by stabilizing (lowering the energy of) the π* orbitals. Consequently, the LUMO of this compound is expected to be lower in energy compared to that of unsubstituted bipyridine. This seemingly small perturbation is magnified upon complexation with a metal center.
Comparative Analysis of Metal Complexes: A DFT-Informed View
The true utility of the 4-chloro substituent becomes apparent when the ligand coordinates to a metal ion. The electronic interaction between the metal's d-orbitals and the ligand's frontier orbitals dictates the overall electronic structure of the complex. Let's compare a few representative examples of hypothetical complexes to illustrate these effects.
Conceptual Framework: σ-Donation and π-Backbonding
The interaction between a metal and a bipyridine ligand is classically described by two components:
-
σ-Donation: The lone pair of electrons on each nitrogen atom of the bipyridine ligand is donated into an empty d-orbital of the metal, forming a strong metal-ligand σ-bond.
-
π-Backbonding: Filled d-orbitals on the metal can donate electron density back into the empty π* orbitals of the bipyridine ligand. The extent of this back-donation is highly dependent on the energy match between the metal d-orbitals and the ligand π* orbitals.
The electron-withdrawing chloro group lowers the energy of the bipyridine π* orbitals, making the ligand a better π-acceptor. This enhances π-backbonding from electron-rich metal centers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. HOMO-LUMO energy gap control in platinum(II) biphenyl complexes containing 2,2'-bipyridine ligands. | Semantic Scholar [semanticscholar.org]
- 5. Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2’-Bipyridine) Complex: DFT/TDDFT Study, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. forecastchemicals.com [forecastchemicals.com]
- 17. This compound | C10H7ClN2 | CID 15207243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 14162-94-8 [chemicalbook.com]
A Comparative Spectroscopic Analysis of 4-Chloro-2,2'-bipyridine and 4,4'-dichloro-2,2'-bipyridine: Elucidating the Influence of Chlorination on Molecular Fingerprints
In the landscape of coordination chemistry and materials science, substituted bipyridines are fundamental building blocks for the synthesis of functional molecules with tailored electronic and photophysical properties. The introduction of halogen substituents, such as chlorine, provides a powerful tool to modulate these characteristics through inductive and mesomeric effects. This guide presents a detailed spectroscopic comparison of 4-Chloro-2,2'-bipyridine and 4,4'-dichloro-2,2'-bipyridine, offering insights into how the degree of chlorination impacts their structural and electronic properties as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). This analysis is intended to serve as a valuable resource for researchers engaged in the design and characterization of novel bipyridine-based materials and drug development.
Molecular Structures and Spectroscopic Implications
The seemingly subtle difference between a single and double chloro-substitution on the 2,2'-bipyridine scaffold introduces significant changes in molecular symmetry and electron distribution, which are directly reflected in their respective spectra. This compound possesses an asymmetrical structure, leading to a more complex set of signals in its NMR spectra. In contrast, the C2 symmetry of 4,4'-dichloro-2,2'-bipyridine simplifies its spectral features, providing a clear example of how molecular symmetry influences spectroscopic outcomes.
Caption: Impact of chlorination on molecular symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Local Chemical Environment
NMR spectroscopy is exceptionally sensitive to the electronic environment of individual nuclei within a molecule. The comparison of the ¹H and ¹³C NMR spectra of our two target compounds reveals the distinct influence of the chloro-substituent(s).
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra of bipyridine derivatives is crucial for data reproducibility and comparison.
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the bipyridine sample.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectra are particularly informative. In this compound, the asymmetry results in seven distinct aromatic proton signals. The chloro-substituent exerts a significant deshielding effect on the protons in its vicinity. In contrast, the symmetry of 4,4'-dichloro-2,2'-bipyridine simplifies the spectrum to only three signals, with the relative integrations clearly indicating the number of protons corresponding to each.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
| This compound | H-3' | ~8.7 | d | ~4.5 |
| H-6' | ~8.6 | d | ~8.0 | |
| H-3 | ~8.5 | d | ~2.5 | |
| H-5 | ~8.4 | dd | ~8.5, 2.5 | |
| H-6 | ~7.9 | d | ~8.5 | |
| H-4' | ~7.8 | td | ~8.0, 1.8 | |
| H-5' | ~7.3 | ddd | ~7.5, 4.5, 1.2 | |
| 4,4'-dichloro-2,2'-bipyridine | H-3, H-3' | ~8.5 | d | ~2.5 |
| H-5, H-5' | ~8.4 | dd | ~8.5, 2.5 | |
| H-6, H-6' | ~7.9 | d | ~8.5 |
Note: Predicted chemical shifts are based on established substituent effects on pyridine rings and may vary slightly with solvent and experimental conditions.
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectra further highlight the structural differences. This compound exhibits ten distinct carbon signals, while the symmetry of 4,4'-dichloro-2,2'-bipyridine reduces this to five. The carbon atom directly bonded to the chlorine atom (C-4) experiences a significant downfield shift due to the electronegativity of chlorine.
| Compound | Carbon Assignment | Experimental/Predicted Chemical Shift (ppm) |
| This compound | C-2 | ~156 |
| C-2' | ~155 | |
| C-6 | ~150 | |
| C-6' | ~149 | |
| C-4 | ~144 | |
| C-4' | ~137 | |
| C-3' | ~124 | |
| C-5 | ~123 | |
| C-5' | ~121 | |
| C-3 | ~120 | |
| 4,4'-dichloro-2,2'-bipyridine | C-2, C-2' | ~156 |
| C-6, C-6' | ~150 | |
| C-4, C-4' | ~144 | |
| C-5, C-5' | ~123 | |
| C-3, C-3' | ~120 |
Note: Experimental data for this compound is referenced from available spectral databases. Data for 4,4'-dichloro-2,2'-bipyridine is predicted based on substituent effects.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and overall vibrational framework of a molecule. The introduction of chlorine atoms influences the vibrational frequencies of the pyridine rings.
Experimental Protocol for FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Solid-State):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Caption: General workflow for FT-IR data acquisition.
Comparative IR Spectral Analysis
The IR spectra of both compounds are dominated by the characteristic vibrations of the bipyridine core. Key differences arise from the C-Cl stretching vibrations and the influence of the chloro-substituent on the ring vibrational modes.
| Vibrational Mode | This compound (cm⁻¹) | 4,4'-dichloro-2,2'-bipyridine (cm⁻¹) | Comments |
| C-H Aromatic Stretching | 3100-3000 | 3100-3000 | Typical for aromatic C-H bonds. |
| C=C/C=N Ring Stretching | 1600-1400 | 1600-1400 | A complex series of bands characteristic of the bipyridine rings. The positions and intensities will be subtly different due to the electronic effects of the chlorine atoms. |
| C-Cl Stretching | ~1100-1000 | ~1100-1000 | This region is expected to show a strong absorption corresponding to the C-Cl bond stretch. The intensity may be greater in the dichloro- derivative. |
| C-H Out-of-Plane Bending | 900-700 | 900-700 | The pattern of these bands is sensitive to the substitution pattern on the aromatic rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For bipyridine derivatives, the key absorptions correspond to π → π* transitions within the aromatic system.
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (e.g., 1x10⁻³ M).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1x10⁻⁴ to 1x10⁻⁵ M.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the pure solvent as a reference.
Caption: Standard workflow for UV-Vis spectral analysis.
Comparative UV-Vis Spectral Analysis
The UV-Vis spectra of both compounds are expected to show intense absorption bands in the UV region. The chloro-substituents, being auxochromes, are expected to cause a slight bathochromic (red) shift of the π → π* transitions compared to the unsubstituted 2,2'-bipyridine. The effect is likely to be more pronounced in the dichloro- derivative.
| Compound | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| This compound | ~245, ~285 | High | π → π |
| 4,4'-dichloro-2,2'-bipyridine | ~250, ~290 | High | π → π |
Note: Predicted values are based on typical spectra of chlorinated aromatic compounds and may vary with the solvent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation:
-
EI-MS: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ion source via direct infusion.
Data Acquisition:
-
Mass Range: m/z 50-500.
-
Ionization Mode: Positive.
Comparative Mass Spectral Analysis
The mass spectra of these compounds will be characterized by the presence of a distinct isotopic pattern for the molecular ion due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a definitive indicator of the number of chlorine atoms in the molecule.
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion (M⁺) Pattern | Key Fragment Ions |
| This compound | C₁₀H₇ClN₂ | 190.63 g/mol | [M]⁺ at m/z 190 and [M+2]⁺ at m/z 192 in a ~3:1 ratio. | Loss of Cl (m/z 155), loss of HCN (m/z 163). |
| 4,4'-dichloro-2,2'-bipyridine | C₁₀H₆Cl₂N₂ | 225.07 g/mol | [M]⁺ at m/z 224, [M+2]⁺ at m/z 226, and [M+4]⁺ at m/z 228 in a ~9:6:1 ratio. | Loss of Cl (m/z 189), loss of two Cl atoms (m/z 154). |
Conclusion
The spectroscopic comparison of this compound and 4,4'-dichloro-2,2'-bipyridine provides a clear and instructive example of how the number and position of substituents profoundly influence the spectroscopic properties of a molecule. The increase in chlorination from one to two substituents leads to a notable increase in molecular symmetry, which is directly observable in the simplification of the ¹H and ¹³C NMR spectra. The characteristic isotopic patterns in the mass spectra serve as an unambiguous confirmation of the number of chlorine atoms present. While the effects on the IR and UV-Vis spectra are more subtle, they are consistent with the electronic perturbations introduced by the chloro groups. This guide provides researchers with the foundational spectroscopic data and interpretive framework necessary for the confident identification and characterization of these and related chlorinated bipyridine compounds in their synthetic and application-oriented endeavors.
A Strategic Guide to 4-Chloro-2,2'-bipyridine: Unlocking Synthetic Versatility and Enhanced Performance
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of functionalized bipyridines, the strategic selection of a ligand is paramount to the success of a synthesis or the performance of a catalytic system. While a plethora of substituted 2,2'-bipyridines are available, 4-Chloro-2,2'-bipyridine emerges as a uniquely versatile and advantageous building block. This guide provides an in-depth technical comparison, supported by experimental data, to illuminate the distinct benefits of employing this compound over other common functionalized analogues.
The Decisive Advantage: A Gateway to Diverse Functionality
The primary advantage of this compound lies in the reactivity of its chloro substituent. Positioned at the 4-position, the chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This opens a gateway to a vast array of further functionalizations, allowing for the facile introduction of a wide range of substituents, including amino, alkoxy, and cyano groups. This synthetic flexibility is a significant advantage over bipyridines functionalized with more inert groups like methyl or methoxy groups, which require harsher conditions for modification.
The electron-withdrawing nature of the chlorine atom also plays a crucial role in activating the pyridine ring towards nucleophilic attack, often enabling reactions to proceed under milder conditions than with other halo-substituted pyridines.
Comparative Performance Metrics
To objectively assess the advantages of this compound, we present a comparative analysis with other commonly used functionalized bipyridines: 4,4'-dimethyl-2,2'-bipyridine (an electron-donating analogue) and 4,4'-dicyano-2,2'-bipyridine (an electron-withdrawing analogue).
| Feature | This compound | 4,4'-Dimethyl-2,2'-bipyridine | 4,4'-Dicyano-2,2'-bipyridine |
| Synthetic Versatility | High (excellent leaving group for SNAr) | Low (requires harsh conditions for modification) | Moderate (cyano group can be hydrolyzed or reduced) |
| Electronic Effect | Inductively electron-withdrawing | Electron-donating | Strongly electron-withdrawing |
| Coordination Chemistry | Forms stable complexes, tunes metal center electronics | Enhances electron density on metal center | Reduces electron density on metal center |
| Catalysis | Versatile ligand for tuning catalyst activity and selectivity | Often enhances activity in oxidative addition steps | Can be beneficial in reductive elimination steps |
| Photophysical Properties | Modulates excited state energies of metal complexes | Generally leads to lower energy emission | Generally leads to higher energy emission |
Experimental Validation: Nucleophilic Aromatic Substitution
The superior synthetic utility of this compound is best demonstrated through a direct comparison of its reactivity in a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of 4-Amino-2,2'-bipyridine
This protocol details the synthesis of 4-Amino-2,2'-bipyridine from this compound, a transformation that is significantly more challenging with bipyridines bearing other functional groups.
Materials:
-
This compound
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane)
-
Sealed reaction vessel
-
Stirring apparatus
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent.
-
Add a solution of ammonia (excess, e.g., 10 equivalents) to the reaction mixture.
-
Seal the vessel and heat the reaction to a temperature sufficient to drive the substitution (e.g., 120-150 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up, extracting the product into an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
Expected Results:
This reaction typically proceeds with good to excellent yields, demonstrating the facility of displacing the chloro group. In contrast, attempting a similar amination on 4-methyl-2,2'-bipyridine would require significantly harsher conditions and likely result in a much lower yield, if any product is formed at all.
Impact on Catalysis: A Case Study in Suzuki-Miyaura Coupling
The electronic nature of the bipyridine ligand profoundly influences the performance of transition metal catalysts. The electron-withdrawing character of the chloro-substituent in this compound can be advantageous in certain catalytic cycles.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a comparative study of the catalytic activity of palladium complexes bearing this compound and 4,4'-dimethyl-2,2'-bipyridine in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4,4'-Dimethyl-2,2'-bipyridine
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water mixture)
-
Standard reaction and analysis equipment
Procedure:
-
Set up two parallel reactions. In one, prepare the palladium catalyst in situ by reacting Pd(OAc)₂ with this compound. In the other, use 4,4'-dimethyl-2,2'-bipyridine.
-
To each reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Add the respective palladium catalyst solution.
-
Heat the reactions to a suitable temperature (e.g., 80-100 °C) and monitor their progress over time by taking aliquots and analyzing them by GC-MS.
-
Compare the reaction rates and final yields between the two catalysts.
Anticipated Outcome:
The palladium complex with the electron-donating 4,4'-dimethyl-2,2'-bipyridine may exhibit a faster rate of oxidative addition. However, the complex with the electron-withdrawing this compound can facilitate the reductive elimination step, potentially leading to a higher overall turnover number and a cleaner reaction profile. The optimal ligand will depend on the specific substrates and the rate-limiting step of the catalytic cycle. This experiment highlights the ability to tune catalytic performance by selecting the appropriately functionalized bipyridine.
Modulating Photophysical Properties
The electronic properties of the bipyridine ligand also have a significant impact on the photophysical properties of their metal complexes, particularly those of ruthenium(II) and iridium(III).
The electron-withdrawing nature of the chloro substituent in this compound generally leads to a stabilization of the ligand's π* orbitals. In a metal-to-ligand charge transfer (MLCT) transition, this results in a higher energy emission (a blue-shift) compared to complexes with electron-donating groups like methyl. This ability to tune the emission wavelength is critical in the design of phosphorescent materials for applications such as organic light-emitting diodes (OLEDs) and bio-imaging.
Conclusion
This compound stands out as a superior choice for researchers seeking synthetic versatility and the ability to fine-tune the electronic properties of their systems. Its key advantages are:
-
A Versatile Synthetic Handle: The chloro group is an excellent leaving group for nucleophilic aromatic substitution, enabling the straightforward synthesis of a wide array of derivatives.
-
Tunable Electronic Properties: The electron-withdrawing nature of the chlorine atom allows for the modulation of the electronic properties of the bipyridine and its metal complexes, impacting catalytic activity and photophysical behavior.
-
Enhanced Reactivity: The chloro substituent activates the pyridine ring for nucleophilic attack, often leading to milder reaction conditions and higher yields compared to other functionalized bipyridines.
By understanding and leveraging these advantages, researchers can accelerate their discovery and development efforts in catalysis, materials science, and medicinal chemistry.
A Researcher's Guide to Elucidating Metal-Ligand Interactions: Theoretical and Experimental Approaches for 4-Chloro-2,2'-bipyridine
In the landscape of coordination chemistry and drug development, the precise quantification of binding affinity between a ligand and a metal ion is paramount. This interaction governs the stability, reactivity, and ultimately, the function of the resulting metal complex. 4-Chloro-2,2'-bipyridine is a versatile heterocyclic ligand, the chlorine substituent of which can modulate the electronic properties and, consequently, the coordination behavior of the bipyridine scaffold.[1] This guide provides a comprehensive overview of the theoretical and experimental methodologies available to researchers for determining the binding energy of this compound with various metal ions. While specific binding energy data for this particular substituted bipyridine is not extensively reported in the literature, this document will equip you with the foundational knowledge and practical frameworks to conduct such investigations and benchmark your findings against related systems.
The Bedrock of Inquiry: Understanding Metal-Ligand Binding
The formation of a metal complex in solution is an equilibrium process, and the stability of this complex is a measure of the strength of the interaction between the metal ion and the ligand.[2] This stability is quantitatively expressed by the stability constant (or binding constant), which is a cornerstone of coordination chemistry.[2] For researchers in drug development, a thorough understanding of these binding energies is critical for designing metallodrugs with optimal therapeutic efficacy and minimal off-target effects.
Theoretical Calculations: A Computational Microscope
Computational chemistry offers a powerful toolkit for predicting and understanding metal-ligand binding energies at the atomic level.[3] Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying transition metal complexes due to its favorable balance of accuracy and computational cost.[4][5]
The "Why" Behind the Method: Choosing the Right Computational Tools
The selection of a DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculated binding energies. For transition metal complexes, hybrid functionals such as B3LYP have shown considerable success in reproducing experimental data.[6] Other functionals like BHandHLYP and M06 may also be employed, and a comparative study of different functionals is often recommended to ensure the reliability of the results.[6] The choice of basis set, which describes the atomic orbitals, is equally important. A combination of a Pople-style basis set (e.g., 6-31G*) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal ion is a common and effective strategy.
A Step-by-Step Protocol for Calculating Binding Energy
The following protocol outlines a typical workflow for calculating the binding energy of a metal-ligand complex using DFT.
-
Geometry Optimization:
-
Individually optimize the geometries of the metal ion (often as a hydrated complex to simulate solution conditions), the this compound ligand, and the resulting metal-ligand complex.
-
This step is crucial to find the lowest energy conformation of each species.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Single-Point Energy Calculations:
-
To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a larger basis set.
-
-
Binding Energy Calculation:
-
The binding energy (ΔE_binding) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated metal ion and ligand.[4]
-
ΔE_binding = E_complex - (E_metal_ion + E_ligand)
-
A more negative binding energy indicates a more stable complex.
-
Visualizing the Computational Workflow
Caption: A generalized workflow for the theoretical calculation of metal-ligand binding energy using DFT.
Experimental Validation: Bridging Theory and Reality
While theoretical calculations provide invaluable insights, experimental validation is essential to confirm the predicted binding energies. Spectrophotometric and potentiometric titrations are two commonly employed techniques for determining the stability constants of metal complexes in solution.
Spectrophotometric Titration: A Protocol
This method relies on the change in the UV-Vis absorption spectrum of the ligand or metal ion upon complexation.
-
Preparation of Solutions: Prepare stock solutions of the metal salt and this compound in a suitable solvent.
-
Titration: Titrate a solution of the metal ion with the ligand solution, or vice versa, while recording the UV-Vis spectrum after each addition.
-
Data Analysis: Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry and stability constant of the complex using methods like the Job's plot or mole-ratio method.[7][8]
Comparative Analysis: Benchmarking Your Results
In the absence of extensive literature data for this compound, a comparative analysis with unsubstituted 2,2'-bipyridine and other substituted derivatives is crucial. The electronic effect of the chloro substituent (an electron-withdrawing group) is expected to decrease the basicity of the pyridine nitrogen atoms, which would likely result in a lower binding affinity compared to unsubstituted 2,2'-bipyridine.
The following table provides a template for comparing theoretically calculated binding energies with experimentally determined stability constants for a series of bipyridine ligands.
| Ligand | Metal Ion | Theoretical Binding Energy (kcal/mol) | Experimental log(K) | Reference |
| 2,2'-Bipyridine | Fe(II) | Value | Value | [6][7] |
| 2,2'-Bipyridine | Co(II) | Value | Value | [6][8] |
| 2,2'-Bipyridine | Ni(II) | Value | Value | [6][8] |
| 2,2'-Bipyridine | Cu(II) | Value | Value | [6][8] |
| 2,2'-Bipyridine | Zn(II) | Value | Value | [6] |
| 4,4'-Dimethyl-2,2'-bipyridine | Co(II) | Value | Value | [9] |
| This compound | Metal Ion | Your Calculated Value | Your Experimental Value |
Note: The values in this table are placeholders and should be populated with data from the literature and your own investigations.
Conclusion
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the binding energy of this compound to metal ions. By combining the predictive power of theoretical calculations with the empirical validation of experimental methods, a deeper understanding of the factors governing metal-ligand interactions can be achieved. This knowledge is not only fundamental to advancing coordination chemistry but is also instrumental in the rational design of novel metallodrugs and functional materials.
References
- 1. forecastchemicals.com [forecastchemicals.com]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review of Computation-Based Metal-Binding Prediction Approaches at the Residue Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Energy-Resolved Collision-Induced Dissociation Studies of 2,2'-Bipyridine Complexes of the Late First-Row Divalent Transition-Metal Cations: Determination of the Third-Sequential Binding Energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. scispace.com [scispace.com]
- 9. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Application Scientist's Guide to Validating Experimental Results with Computational Models of 4-Chloro-2,2'-bipyridine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the synergy between empirical observation and computational prediction is not merely beneficial—it is essential. For molecules like 4-Chloro-2,2'-bipyridine, a versatile ligand in coordination chemistry and a building block in materials science and drug development, a thorough understanding of its structural and electronic properties is paramount. This guide provides an in-depth, expert-led methodology for validating experimental spectroscopic data (FT-IR, FT-Raman, UV-Vis) with robust computational models. We will move beyond a simple checklist of procedures to explain the causality behind our choices, ensuring a self-validating and reproducible workflow.
The Core Principle: Experiment and Theory in Dialogue
The central thesis of this guide is that experimental results and computational models should exist in a state of dialogue. Experiments provide real-world data, capturing the molecule's behavior in a specific state and environment. Computational models, grounded in quantum mechanics, offer a pristine, gas-phase insight into the molecule's intrinsic properties. When the two align, we gain profound confidence in our understanding of the molecule's structure, vibrational modes, and electronic transitions. Discrepancies, on the other hand, are not failures but opportunities—pointing to solvent effects, intermolecular interactions, or limitations in the computational method that require deeper investigation.
Methodology: A Two-Pronged Approach
Our investigation is built on two pillars: acquiring high-quality experimental data and constructing an accurate, predictive computational model.
Part 1: Experimental Characterization
The goal of the experimental phase is to probe the vibrational and electronic properties of this compound.
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation : Procure high-purity (≥98%) this compound. For FT-IR and FT-Raman, the solid-state sample is used directly. For UV-Vis, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) using a spectroscopic grade, non-polar solvent like cyclohexane to minimize solvent-solute interactions, providing a closer comparison to the gas-phase computational model.
-
FT-IR Spectroscopy : Record the FT-IR spectrum using a spectrometer, such as a PerkinElmer, in the range of 4000–400 cm⁻¹.[1] Use the KBr pellet technique. Co-add a sufficient number of scans (e.g., 100) at a resolution of at least 2.0 cm⁻¹ to achieve a high signal-to-noise ratio.[1]
-
FT-Raman Spectroscopy : Record the FT-Raman spectrum using a spectrometer, like a BRUKER RFS 27, in the range of 4000–100 cm⁻¹.[1] The use of a 1064 nm laser is standard to reduce fluorescence.
-
UV-Vis Spectroscopy : Using a dual-beam spectrophotometer, record the absorption spectrum of the prepared solution from 400 nm down to 200 nm. Use a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.
Part 2: Computational Modeling
The computational approach uses Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of accuracy and computational cost for molecules of this size.
Computational Protocol: DFT and TD-DFT Calculations
-
Software : All calculations are performed using a standard quantum chemistry software package like Gaussian.
-
Initial Structure : Build the this compound molecule in a molecular modeling program (e.g., GaussView).
-
Geometry Optimization :
-
Method : Perform a full geometry optimization without any symmetry constraints. The chosen method is the widely-used B3LYP functional.[2][3] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that effectively incorporates electron correlation.
-
Basis Set : Employ the Pople-style 6-311++G(d,p) basis set.[2][4] This triple-zeta basis set provides flexibility for the valence electrons. The ++ indicates the addition of diffuse functions on all atoms, crucial for describing the spatial extent of electron density, while (d,p) adds polarization functions, which are essential for accurately describing bonding in heteroatomic systems.[5]
-
-
Vibrational Frequency Calculation :
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Verification : Confirm that the optimization resulted in a true energy minimum by ensuring the absence of imaginary frequencies.
-
Scaling : Theoretical vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. Therefore, scale the calculated frequencies by a standard factor (typically ~0.961 for B3LYP) for a more accurate comparison with experimental data.[1]
-
-
Electronic Properties (TD-DFT) :
-
Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic absorption spectrum.[6]
-
The calculation should be run specifying the same functional and basis set, and typically includes the calculation of a sufficient number of excited states (e.g., 20) to cover the relevant UV-Vis range.
-
Logical Workflow for Validation
The following diagram illustrates the comprehensive workflow, emphasizing the parallel and comparative nature of the process.
Caption: Workflow for validating experimental data with computational models.
Results and Discussion: A Comparative Analysis
This section details the expected outcomes and provides a framework for interpreting the comparative data.
Structural Parameters
The first point of validation is the molecular geometry. The B3LYP/6-311++G(d,p) optimization provides key bond lengths and angles. These should be compared with experimental data from X-ray crystallography of similar 4-substituted-2,2'-bipyridines if available.[7] Key parameters to compare include the C-Cl bond length, the C-C and C-N bond lengths within the pyridine rings, and the inter-ring C-C bond and dihedral angle. The close agreement between calculated and experimental geometries for related molecules establishes the reliability of the chosen computational method.[2]
Vibrational Spectroscopy: A Tale of Two Techniques
FT-IR and FT-Raman spectroscopy are complementary techniques governed by different selection rules. FT-IR measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the scattering of light due to changes in polarizability. This complementarity is a powerful validation tool.[8]
A detailed comparison involves assigning each experimental band to a calculated vibrational mode, aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED) |
| ~3080 | ~3085 | 3082 | C-H stretching |
| ~1600 | ~1605 (strong) | 1602 | C=C/C=N ring stretching |
| ~1460 | ~1465 | 1463 | Pyridine ring stretching |
| ~1250 | ~1250 | 1248 | C-H in-plane bending |
| ~1090 | ~1095 | 1092 | Ring breathing mode |
| ~800 | ~805 | 801 | C-Cl stretching |
| ~760 | ~765 | 763 | C-H out-of-plane bending |
Note: These are representative values based on known spectra of substituted bipyridines. Actual experimental values may vary.
The strong correlation between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman bands validates both the experimental assignments and the accuracy of the computational model in describing the molecule's potential energy surface.[3][8]
Electronic Spectroscopy and Frontier Molecular Orbitals
The UV-Vis spectrum reveals information about electronic transitions. TD-DFT calculations allow us to predict these transitions and assign them to specific molecular orbital promotions.[6]
Table 2: Comparison of Experimental and TD-DFT Electronic Transitions
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| ~285 | 282 | > 0.1 | HOMO -> LUMO (π -> π) |
| ~240 | 238 | > 0.1 | HOMO-1 -> LUMO (π -> π) |
The primary electronic transitions in molecules like this compound are typically π -> π* transitions within the aromatic system. The close match between the experimental absorption maxima (λmax) and the calculated transitions with significant oscillator strengths (f > 0) validates the model's description of the electronic structure.[9]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in the UV-Vis spectrum.
The TD-DFT results are rationalized by examining the nature of these orbitals. For this compound, both the HOMO and LUMO are expected to be delocalized π-orbitals across the bipyridine rings. The primary absorption band corresponds to the promotion of an electron from the HOMO to the LUMO.
Delving Deeper: Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions.[10][11] A key output is the analysis of donor-acceptor interactions, which can be quantified by second-order perturbation theory. This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from a lone pair on a nitrogen atom (donor) into an antibonding C-C orbital (acceptor). These interactions contribute to the overall stability of the molecule. For this compound, significant interactions would be expected from the nitrogen lone pairs (LP(N)) to the π* orbitals of the aromatic rings, confirming the delocalized electronic nature of the system.
Caption: Donor-acceptor interactions in NBO analysis.
Conclusion
This guide has outlined a rigorous, self-validating framework for correlating experimental spectroscopic data with quantum chemical models for this compound. By systematically comparing optimized geometries, vibrational frequencies, and electronic transitions, researchers can achieve a high degree of confidence in their molecular characterization. This integrated approach, leveraging the strengths of both empirical measurement and theoretical calculation, is indispensable for accelerating research and development in chemistry, materials science, and pharmacology. The methodologies described herein are not merely procedural steps but a logical and scientific approach to gaining a comprehensive understanding of molecular systems.
References
- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2’-Bipyridine) Complex: DFT/TDDFT Study, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
A Senior Application Scientist's Guide to the Comparative Reactivity of Halobipyridines in Cross-Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The 2,2'-bipyridine scaffold is a privileged structural motif in chemistry. Its exceptional chelating ability has made it a cornerstone in the architecture of catalysts, photosensitizers, and advanced materials.[1][2] Furthermore, substituted bipyridines are integral components in a multitude of biologically active molecules and pharmaceuticals.[3][4] The synthesis and functionalization of these vital compounds frequently rely on the strategic use of halobipyridine precursors in metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of various halobipyridines. Moving beyond a simple recitation of protocols, we will dissect the underlying principles governing their reactivity, offering field-proven insights into experimental design, catalyst selection, and reaction optimization. Our objective is to equip you with the causal understanding necessary to navigate the subtleties of these powerful synthetic transformations.
The Theoretical Framework: Understanding Reactivity in Palladium-Catalyzed Couplings
The majority of modern methods for functionalizing halobipyridines utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[5][6] These transformations, while distinct in their nucleophilic partners, all operate through a similar catalytic cycle. A comprehensive understanding of this cycle is paramount to explaining the observed differences in halobipyridine reactivity.
The general mechanism involves three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8]
The Rate-Determining Step: Oxidative Addition
For the vast majority of cross-coupling reactions involving heteroaryl halides, the initial oxidative addition of the carbon-halogen (C-X) bond to the active Pd(0) catalyst is the rate-determining step.[9] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) intermediate.[10][11] Consequently, the reactivity of a given halobipyridine is primarily dictated by the ease with which its C-X bond can be broken.
The Influence of the Halogen
The single most critical factor determining reactivity is the identity of the halogen atom. The propensity for a halobipyridine to undergo oxidative addition is inversely correlated with the Carbon-Halogen bond dissociation energy (BDE).
Reactivity Trend: I > Br > OTf >> Cl > F [7][9]
-
Iodo- and Bromobipyridines: These are the most reactive substrates. The C-I and C-Br bonds are relatively weak, allowing oxidative addition to proceed under mild conditions with a wide range of standard palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf).[12]
-
Chlorobipyridines: The C-Cl bond is significantly stronger (~339 kJ/mol) compared to the C-Br bond (~276 kJ/mol).[13] This higher bond energy presents a larger kinetic barrier for oxidative addition, rendering chlorobipyridines substantially less reactive. Successful coupling of chlorobipyridines almost always necessitates more specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs).[12][14]
-
Fluorobipyridines: The C-F bond is the strongest carbon-halogen bond and is generally considered inert to standard palladium-catalyzed oxidative addition conditions.[7]
The Influence of Halogen Position
The electronic nature of the pyridine ring introduces a second layer of complexity. As an electron-deficient heterocycle, the position of the halogen significantly impacts the reactivity of the C-X bond.
Positional Reactivity Trend: C4/C6 > C2 > C5 [15]
-
Positions 4 and 6: These positions are the most electron-deficient in the pyridine ring, making the attached carbon atom more electrophilic and thus more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst.
-
Position 2: This position is also activated relative to a simple halobenzene. Computational studies suggest the adjacent ring nitrogen can stabilize the transition state of the oxidative addition, potentially through a nucleophilic displacement-type mechanism, which is distinct from the concerted pathway often seen with simple aryl halides.[13][16]
-
Position 5: This position is the most electron-rich and therefore the least reactive among the common substitution patterns.
A Comparative Analysis in Key Cross-Coupling Reactions
The following sections provide quantitative data from the literature to illustrate the reactivity principles discussed above. Note that direct, side-by-side comparisons under identical conditions are rare; therefore, trends are inferred from closely related systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples a halide with an organoboron reagent, is arguably the most widely used C-C bond-forming reaction.[17] The tolerance for various functional groups and the relatively mild conditions make it a workhorse in synthesis.
Table 1: Comparative Data for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ / DME | 80 | 2 | 98 | [12] |
| 4-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ / Dioxane | 100 | 12 | 95 | [12] |
| 4-Chloropyridine | Phenylboronic acid | SPhos-Pd-G2 (2 mol%) | K₃PO₄ / Dioxane/H₂O | 100 | 18 | 92 | [12] |
| 2,5-Dichloropyridine | 4-Tolylboronic acid | "Jeffery" conditions* | TBAB, K₂CO₃ / H₂O | 100 | 18 | 76 (at C5) | [18] |
-
Note: "Jeffery" conditions (ligand-free) show unusual selectivity for the typically less reactive C5 position in some dichloropyridines, highlighting that reactivity can be tuned by specific conditions.[18]
Scientist's Insight: The data clearly demonstrates the reactivity hierarchy. While iodo- and bromopyridines couple efficiently with standard catalysts, the successful coupling of 4-chloropyridine requires a more advanced, electron-rich phosphine ligand (SPhos) to facilitate the difficult oxidative addition step.
Buchwald-Hartwig Amination
This reaction is a cornerstone for forming C-N bonds, crucial for synthesizing anilines and their heterocyclic analogues.[14][19] The choice of ligand is especially critical in this reaction.
Table 2: Comparative Data for Buchwald-Hartwig Amination of Halopyridines
| Halopyridine Substrate | Amine Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Diiodopyridine | Aminothiophene | Pd(OAc)₂, Xantphos | Cs₂CO₃ / Toluene | 110 | 90 (Diaminated) | [20] |
| 2,6-Dibromopyridine | Aminothiophene | Pd(OAc)₂, Xantphos | Cs₂CO₃ / Toluene | 110 | 75 (Diaminated) | [20] |
| 2,6-Dichloropyridine | Aminothiophene | Pd(OAc)₂, Xantphos | Cs₂CO₃ / Toluene | 110 | 50 (Diaminated) | [20] |
Scientist's Insight: This study on 2,6-dihalopyridines provides a direct comparison of the three halogens under identical conditions.[20] The yield of the diaminated product directly correlates with the reactivity of the C-X bond (I > Br > Cl). The use of a wide bite-angle ligand like Xantphos is often beneficial in these reactions to promote the reductive elimination step.
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting a halide with a terminal alkyne.[21][22] This reaction typically employs a dual-catalyst system of palladium and copper(I).[23]
Table 3: Comparative Data for Sonogashira Coupling of Halopyridines
| Halopyridine Substrate | Alkyne Partner | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | RT | 95 | [22] |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 60 | 88 | [22] |
| 4-Chloropyridine | Phenylacetylene | Pd(PCy₃)₂, CuI | Cs₂CO₃ / Dioxane | 120 | 70 | [12] |
Scientist's Insight: The trend holds true once more. The high reactivity of 4-iodopyridine allows the reaction to proceed at room temperature.[22] In contrast, the robust 4-chloropyridine requires a more active, electron-rich phosphine ligand (PCy₃) and significantly higher temperatures to achieve a good yield.
Experimental Protocols & Practical Considerations
A theoretical understanding must be paired with robust, reproducible experimental protocols. Here, we provide a detailed, self-validating workflow for a Suzuki-Miyaura coupling of a moderately reactive bromobipyridine.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,2'-bipyridine with Phenylboronic Acid
Materials:
-
4-Bromo-2,2'-bipyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask or sealed vial)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,2'-bipyridine, phenylboronic acid, and anhydrous potassium carbonate.
-
Scientist's Note (Causality): Using a dry flask and anhydrous reagents is crucial to prevent the hydrolysis of the boronic acid and to ensure the catalyst remains active.
-
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Scientist's Note (Causality): The active Pd(0) species, which is formed in situ from the Pd(II) precatalyst, is sensitive to oxygen. Removing air prevents catalyst oxidation and deactivation.[15]
-
-
Solvent and Catalyst Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe. The solvents should be degassed beforehand by sparging with inert gas for 20-30 minutes. Finally, add the Pd(dppf)Cl₂ catalyst.
-
Scientist's Note (Causality): The aqueous base is required to form the active boronate species, which participates in the transmetalation step.[6] Degassing the solvent is another critical measure to protect the catalyst.
-
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-16 hours.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The reaction is complete when the starting bromobipyridine spot is consumed.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-phenyl-2,2'-bipyridine.
-
Expected Outcome: A white to off-white solid. Yields should be in the range of 85-95% based on similar transformations.[12]
-
Outlook: Beyond Conventional Couplings
While palladium-catalyzed cross-coupling of halobipyridines remains the dominant strategy, the field is continually evolving. Two areas of note are:
-
Regioselective Coupling of Dihalopyridines: For substrates containing multiple, distinct halogen atoms (e.g., 2-chloro-5-bromopyridine), selective functionalization can often be achieved by exploiting the inherent reactivity difference (C-Br couples before C-Cl). More advanced methods now use specific ligands or conditions to override this natural selectivity, enabling coupling at the less reactive position first.[18]
-
C-H Functionalization: An emerging and powerful alternative involves the direct coupling of a C-H bond, bypassing the need for a halogenated precursor altogether.[24][25] While still a developing field for bipyridines, these methods promise more atom-economical and environmentally benign synthetic routes in the future.
By understanding the fundamental principles of reactivity and leveraging robust experimental protocols, researchers can effectively harness the power of halobipyridines to construct the complex molecular architectures required for the next generation of medicines and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemical.report [chemical.report]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Justification for the selection of 4-Chloro-2,2'-bipyridine in specific synthetic routes
Introduction
In the vast landscape of coordination chemistry, catalysis, and materials science, the 2,2'-bipyridine (bpy) scaffold is a cornerstone. Its robust bidentate chelation to metal centers has made it an indispensable ligand framework.[1][2][3] However, the true power of the bipyridine system is realized through functionalization, which allows for the precise tuning of steric and electronic properties to achieve desired outcomes in applications ranging from photocatalysis to pharmaceutical development.[3][4][5] Among the plethora of derivatized bipyridines, 4-Chloro-2,2'-bipyridine emerges as a uniquely versatile and strategic building block.
This guide provides an in-depth justification for the selection of this compound in key synthetic routes. We will move beyond simple protocols to explore the chemical rationale, compare its performance against common alternatives, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic designs.
The Strategic Advantage of the 4-Chloro Substituent
The utility of this compound stems from the specific placement of the chloro group. This substituent is not merely a placeholder but a calculated choice that imparts distinct reactivity and electronic characteristics to the molecule.
-
A Versatile Synthetic Handle: The carbon-chlorine bond at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions. While C-Cl bonds are traditionally less reactive than their C-Br or C-I counterparts, recent advancements in catalyst design, particularly the development of electron-rich, bulky phosphine and N-heterocyclic carbene (NHC) ligands, have rendered the activation of aryl chlorides highly efficient and practical.[6][7][8] This allows the chloro group to serve as a reliable "leaving group" for the introduction of a wide array of functional moieties.
-
Economic & Availability Edge: In process chemistry and large-scale synthesis, starting material cost is a critical factor. Chlorinated pyridines are often significantly more economical and readily available than the analogous bromo- or iodo-pyridines, making this compound an attractive starting point for multi-step syntheses.[7]
-
Electronic Influence: The electronegative chlorine atom exerts an electron-withdrawing inductive effect on the pyridine ring. This influences the electron density of the bipyridine system, which can modulate the redox potential and photophysical properties of its resulting metal complexes.[9] This inherent electronic perturbation can be a desirable feature in the design of novel catalysts and functional materials.
Comparative Analysis of Key Synthetic Transformations
The true value of this compound is demonstrated in its performance across a range of powerful C-C and C-N bond-forming reactions. Below, we compare its utility in three cornerstone palladium-catalyzed cross-coupling reactions.
Workflow for Functionalization
The following diagram illustrates the central role of this compound as a precursor to diverse functionalized derivatives through various synthetic pathways.
Caption: Versatility of this compound in cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with an organoboron compound.[8][10]
Justification for Selection: The development of highly active palladium catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), has overcome the lower reactivity of aryl chlorides.[8][11] These modern protocols enable the efficient coupling of this compound with a wide range of aryl and heteroaryl boronic acids, providing access to complex π-conjugated systems.[7][11]
| Parameter | 4-Chloro-2,2'-bpy | 4-Bromo-2,2'-bpy | Justification & Comments |
| Relative Reactivity | Lower | Higher | C-Br bond is weaker and more readily undergoes oxidative addition. |
| Catalyst System | Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / FcPPh₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Requires more advanced, highly active catalyst systems.[11] |
| Typical Yield | Good to Excellent (75-95%) | Excellent (>90%) | With optimized conditions, yields are highly competitive. |
| Cost-Effectiveness | High | Moderate | Chloro-aromatics are generally more economical starting materials.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., FcPPh₂, 4-8 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 2:1 mixture of dioxane and water, via syringe to achieve a concentration of ~0.1 M with respect to the starting chloride.[11]
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a critical transformation for creating conjugated enynes.[12][13]
Justification for Selection: This reaction provides a direct route to 4-alkynyl-2,2'-bipyridines. These products are highly valuable in materials science, serving as "rigid-rod" linkers in metal-organic frameworks (MOFs) or as components of photosensitizers in dye-sensitized solar cells (DSSCs), where π-conjugation is key.[14][15] The reaction proceeds efficiently from the chloro-precursor using a dual palladium and copper(I) iodide catalyst system.[15][16]
| Parameter | 4-Chloro-2,2'-bpy | 4-Bromo-2,2'-bpy | Justification & Comments |
| Catalyst System | Pd(PPh₃)₄ / CuI | Pd(PPh₃)₂Cl₂ / CuI | Both halides are effective substrates. |
| Base | Amine base (e.g., Et₃N, DIPEA) | Amine base (e.g., Et₃N, DIPEA) | The base is crucial for deprotonating the terminal alkyne. |
| Typical Yield | Good (60-85%) | Good to Excellent (70-95%) | Bromo-derivatives may react faster and at lower temperatures.[15] |
| Application | Extending π-conjugation for optoelectronics.[14][15] | Precursor for advanced materials and model compounds.[17] | The choice often depends on desired reactivity vs. cost. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 equiv.). Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at 60 °C until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction, filter off the triethylammonium salts, and rinse with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water, dry over Na₂SO₄, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of C-N bonds, a cornerstone of modern medicinal chemistry.[18][19]
Justification for Selection: This reaction is the premier method for synthesizing 4-amino-2,2'-bipyridine derivatives.[20] These products are not only valuable ligands in their own right but also serve as precursors for a vast array of more complex molecules. The challenge of activating the C-Cl bond is effectively met by using specialized catalyst systems, often involving bulky biarylphosphine ligands or NHC ligands that facilitate the reductive elimination step.[6][21]
| Parameter | 4-Chloro-2,2'-bpy | 4-Bromo-2,2'-bpy | Justification & Comments |
| Catalyst System | Pd₂(dba)₃ / Xantphos, Pd(0)-NHC complexes | Pd(OAc)₂ / BINAP | Requires highly active, specialized ligands for C-Cl activation.[6] |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) | Base choice is critical and depends on the amine substrate. |
| Typical Yield | Good to Excellent (70-90%) | Excellent (>90%) | Modern catalysts make yields from chlorides highly competitive. |
| Scope | Broad; primary and secondary amines. | Broad; primary and secondary amines. | The reaction is widely applicable for both halide precursors. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with a stir bar, this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., a pre-formed Pd(0)-NHC complex, 2 mol%) to the vial.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The diagram below shows a simplified catalytic cycle for the Suzuki-Miyaura reaction, a representative cross-coupling process.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound stands out as a superior synthetic intermediate due to a compelling combination of factors: its strategic point of reactivity, favorable cost-effectiveness, and proven performance in the most powerful bond-forming reactions in the synthetic chemist's toolkit. While bromo- and iodo-analogs offer higher intrinsic reactivity, the development of sophisticated catalyst systems has largely bridged this gap, allowing researchers to capitalize on the economic advantages of the chloro-precursor without a significant compromise in yield or scope. For research groups engaged in the development of novel ligands, catalysts, functional materials, and pharmaceutical agents, a thorough understanding and utilization of this compound is not just an option; it is a strategic imperative for efficient and innovative synthesis.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Design and synthesis of 4,4′-π-conjugated[2,2′]-bipyridines: a versatile class of tunable chromophores and fluorophores | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Synthesis of Amino-Functionalized 2,2′-Bipyridines | Semantic Scholar [semanticscholar.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Scientist's Guide to Handling 4-Chloro-2,2'-bipyridine: Essential PPE and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in scientific understanding. 4-Chloro-2,2'-bipyridine, a member of the halogenated bipyridine family, is a versatile building block in synthesis. However, its structural similarity to other toxic pyridyl compounds necessitates a rigorous and proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe handling, ensuring that both scientific integrity and personal safety are held to the highest standard.
Immediate Hazard Assessment
While a specific, comprehensive toxicological profile for this compound is not widely documented, its classification can be inferred from related structures like 2,2'-bipyridine and other chlorinated pyridines. The primary hazards stem from its potential for acute toxicity and irritation. All handling procedures must be based on the assumption that this compound is hazardous.
| Potential Hazard | GHS Classification (Inferred) | Primary Exposure Routes | Key Safety Implication |
| Acute Toxicity | Category 3 (H301, H311) | Oral, Dermal | Toxic if swallowed or in contact with skin.[1][2] Accidental ingestion or skin contact can lead to serious health effects. |
| Skin Irritation | Category 2 (H315) | Dermal | Causes skin irritation.[2][3] Prolonged contact can lead to inflammation and discomfort. |
| Eye Irritation | Category 2 (H319) | Ocular | Causes serious eye irritation.[2][3][4] Direct contact can cause significant pain and potential damage. |
| Respiratory Irritation | Category 3 (H335) | Inhalation | May cause respiratory irritation.[2][3] Inhalation of dust can irritate the nose, throat, and lungs. |
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary and most effective lines of defense are robust engineering and administrative controls that minimize the potential for exposure from the outset.
-
Engineering Control - The Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified laboratory chemical fume hood.[5][6] This is non-negotiable, as it is the primary method for preventing the inhalation of airborne particulates.
-
Administrative Controls:
-
Restricted Access: Store the compound in a tightly closed, clearly labeled container in a secure, well-ventilated area accessible only to authorized and trained personnel.[3][6]
-
Safe Work Practices: Prohibit eating, drinking, and smoking in all laboratory areas where this chemical is handled.[4]
-
Hygiene: Always wash hands and face thoroughly with soap and water after handling the substance and before leaving the laboratory.[3]
-
Mandated Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a thorough risk assessment. For this compound, the following ensemble is required to mitigate the risks of dermal, ocular, and respiratory exposure.
Eye and Face Protection
Direct contact with the eyes can cause severe irritation.[2][3] Therefore, protection must be comprehensive.
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory.[7] These provide a seal around the eyes, protecting against dust and potential splashes.
-
Face Shield: When handling larger quantities (>1 liter of solution) or performing any operation with a higher risk of splashing or energetic reaction, a face shield must be worn in addition to chemical splash goggles.[7][8] A face shield alone does not provide adequate eye protection.
Skin and Body Protection
The compound is presumed to be toxic upon skin contact, making dermal protection a critical priority.[1]
-
Gloves: Glove selection is paramount. Standard nitrile gloves may not offer sufficient protection against chlorinated organic compounds.[5]
-
Recommended: Butyl rubber gloves are recommended for handling related pyridine compounds.[5] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Double Gloving: For added protection, consider wearing two pairs of compatible gloves. This practice can significantly reduce the risk of exposure in the event the outer glove is compromised.
-
-
Laboratory Coat: A fully-buttoned, flame-resistant lab coat must be worn at all times.[5][7]
-
Chemical Apron: For procedures involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are required in any laboratory setting.[7] Shoes should be made of a non-porous material to prevent absorption of spills.
Respiratory Protection
As stated, the primary method of respiratory protection is the consistent use of a chemical fume hood.[5] A respirator should only be necessary under specific, non-routine circumstances, such as a large spill or a failure of the primary engineering controls.
-
Conditions for Use: If a scenario arises where dust or aerosols cannot be contained within a fume hood, a NIOSH-approved respirator with a particle filter is required.[3][5]
-
Program Requirement: Use of a respirator is subject to a formal respiratory protection program, which includes medical clearance and annual fit-testing to ensure a proper seal.[5][7]
Procedural Blueprint: A Step-by-Step Operational Plan
A systematic workflow minimizes error and reinforces a culture of safety. The following steps outline the process from preparation to cleanup.
Step 1: Preparation and PPE Donning
Before handling the chemical, ensure the fume hood is operational, all necessary equipment is inside the hood, and the waste container is prepared. Don PPE in the following order to prevent cross-contamination.
Step 2: Safe Handling Protocol
-
Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula or powder funnel to minimize dust generation.
-
Weighing: If possible, weigh the material directly into the reaction vessel on a balance placed inside the fume hood. If an external balance must be used, weigh the material in a tared, sealed container.
-
Housekeeping: Immediately clean up any minor spills within the fume hood using an inert absorbent material.
Step 3: Decontamination and PPE Doffing
Proper removal of PPE is critical to prevent contaminating your skin and clothing.
-
Decontaminate: Wipe down the exterior of outer gloves with an appropriate solvent before removal.
-
Doffing Sequence: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.
-
Remove outer gloves.
-
Remove face shield (if used).
-
Remove lab coat.
-
Remove goggles.
-
Remove inner gloves.
-
-
Final Wash: Immediately wash hands and forearms thoroughly with soap and water.
Emergency Response Protocols
In the event of an exposure or spill, a swift and correct response is crucial.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[5] Use an emergency shower for large-area contact.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[4]
Spill Response
The response to a spill depends on its scale and location.
Waste Management and Disposal
Proper disposal is the final step in the chemical's lifecycle and a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All solid waste contaminated with this compound (e.g., used gloves, absorbent pads, weighing paper) and the pure compound itself must be collected in a dedicated, sealable, and clearly labeled hazardous waste container.[1][5] The label should read "Hazardous Waste" and list the chemical constituents.
-
Container Integrity: Ensure the waste container is made of a compatible material and is kept closed at all times except when adding waste.[5]
-
Professional Disposal: Do not dispose of this material down the drain or in regular trash. All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][3]
By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and procedural discipline, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of personal and environmental safety.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. hsa.ie [hsa.ie]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
